Product packaging for 2,2-Difluoroethane-1-sulfonamide(Cat. No.:CAS No. 1033906-56-7)

2,2-Difluoroethane-1-sulfonamide

Cat. No.: B1421946
CAS No.: 1033906-56-7
M. Wt: 145.13 g/mol
InChI Key: ZXBOMSJOUZHDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Difluoroethane-1-sulfonamide (CAS 1033906-56-7) is a fluorinated organic compound with the molecular formula C2H5F2NO2S and a molecular weight of 145.12 g/mol . This chemical serves as a valuable building block in medicinal chemistry, particularly in the design and optimization of novel pharmaceutical agents. The integration of fluorine atoms into a sulfonamide-bearing scaffold is a established strategy to fine-tune the physicochemical properties of drug candidates, such as their metabolic stability, membrane permeability, and lipophilicity . The sulfonamide functional group is a privileged structure in drug discovery, known for its ability to act as a bioisostere for carboxylic acids and other functional groups, thereby enabling targeted interactions with a wide range of enzymes . Researchers utilize this compound in the synthesis of molecules for central nervous system (CNS) drug discovery, given the demonstrated role of sulfonamide derivatives in treating conditions like depression, migraines, and schizophrenia . Furthermore, sulfonamides have a well-documented mechanism of action as enzyme inhibitors. A classic example is their function as carbonic anhydrase inhibitors , while antibacterial sulfonamides are known to competitively inhibit dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . This reagent provides researchers with a versatile fragment for probing such biological targets and developing new enzyme inhibitors. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5F2NO2S B1421946 2,2-Difluoroethane-1-sulfonamide CAS No. 1033906-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoroethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2NO2S/c3-2(4)1-8(5,6)7/h2H,1H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBOMSJOUZHDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033906-56-7
Record name 2,2-difluoroethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2,2-Difluoroethane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, 2,2-Difluoroethane-1-sulfonamide. Due to the limited availability of published literature on this specific molecule, this document outlines a plausible synthetic route and predicted analytical data based on established chemical principles and spectroscopic databases. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related fluorinated sulfonamides.

Introduction

Fluorinated organic compounds play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Sulfonamide moieties are also a well-established pharmacophore present in a wide array of therapeutic agents. The combination of a difluoroethyl group and a sulfonamide function in this compound presents a unique chemical scaffold with potential applications in medicinal chemistry. This guide details a proposed synthetic pathway and the expected analytical characterization of this compound.

Proposed Synthesis of this compound

A feasible synthetic approach for this compound involves a two-step process starting from the commercially available sodium 2,2-difluoroethane-1-sulfinate. This method is based on the well-established conversion of sulfinates to sulfonyl chlorides, followed by amination.

Synthesis_Workflow A Sodium 2,2-difluoroethane-1-sulfinate B 2,2-Difluoroethane-1-sulfonyl chloride A->B SO2Cl2, DMF (cat.) DCM, 0 °C to rt C This compound B->C NH4OH (aq) THF, 0 °C to rt Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Purified Compound NMR NMR (1H, 13C, 19F) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoroethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,2-Difluoroethane-1-sulfonamide. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters for sulfonamides. Furthermore, this guide presents a proposed synthesis workflow and a conceptual diagram of the structure-activity relationships that govern the biological activity of sulfonamides, visualized using Graphviz. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving fluoroalkyl sulfonamides.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the key computational and vendor-supplied information. It is crucial to note that predicted values should be confirmed by experimental determination.

PropertyValueSource
Molecular Formula C₂H₅F₂NO₂SPubChem
Molecular Weight 145.13 g/mol CymitQuimica[1]
Predicted XlogP -0.2PubChemLite[2]
CAS Number 1033906-56-7CymitQuimica[1]
Chemical Structure F--INVALID-LINK--CS(=O)(=O)NPubChem
Melting Point Data not available
Boiling Point Data not available
Water Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed from its corresponding sulfonyl chloride. Below are detailed, generalized experimental protocols that can be adapted for the synthesis and characterization of this and similar sulfonamide compounds.

Synthesis of this compound

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the case of a primary sulfonamide like this compound, ammonia is used as the nitrogen source.

Synthesis_Workflow precursor 2,2-Difluoroethanesulfonyl chloride (in organic solvent) reaction Reaction Vessel (Stirring, controlled temp.) precursor->reaction Add ammonia Ammonia (aqueous or gaseous) ammonia->reaction Add workup Aqueous Workup (e.g., extraction, washing) reaction->workup Transfer purification Purification (e.g., recrystallization, chromatography) workup->purification Process product This compound purification->product Isolate

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol:

  • Dissolve 2,2-difluoroethanesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane, diethyl ether) in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • Slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.

  • Allow the reaction to proceed to completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

  • Perform an aqueous workup by transferring the reaction mixture to a separatory funnel, washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a critical indicator of purity.

Experimental Protocol:

  • A small, dry sample of the crystalline sulfonamide is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[3][4][5]

Determination of Boiling Point

For liquid sulfonamides or those that can be distilled, the boiling point is a key characteristic.

Experimental Protocol (Micro-boiling point method):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The assembly is attached to a thermometer and heated in a Thiele tube or other heating bath.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted, and then the heat is removed.

  • The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[6][7][8][9]

Determination of Aqueous Solubility

Solubility is a crucial parameter for drug development, affecting absorption and bioavailability.

Experimental Protocol (Shake-flask method):

  • An excess amount of the sulfonamide is added to a known volume of water in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the sulfonamide in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

Determination of pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of a drug at different physiological pH values.

Experimental Protocol (Potentiometric Titration):

  • A known concentration of the sulfonamide is dissolved in a suitable solvent (often a water-cosolvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[2][12][13]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound, which influences its membrane permeability and pharmacokinetic properties.

Experimental Protocol (Shake-flask method):

  • A solution of the sulfonamide is prepared in either water or n-octanol.

  • This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to separate.

  • The concentration of the sulfonamide in both the aqueous and n-octanol layers is determined by an appropriate analytical method (e.g., HPLC-UV).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Structure-Activity Relationships of Sulfonamides

While no specific biological activity has been reported for this compound, the broader class of sulfonamides is well-known for its antibacterial properties. The following diagram illustrates the key structural features that influence this activity.

SAR_Sulfonamides title Key Structural Features of Sulfonamides for Antibacterial Activity paba p-Aminobenzoic Acid (PABA) (Essential bacterial nutrient) feature1 Structural Mimicry of PABA paba->feature1 is mimicked by sulfonamide Sulfonamide Core Structure sulfonamide->feature1 feature2 Acidic Sulfonamide Proton (pKa) sulfonamide->feature2 feature3 Substituents on Sulfonamide Nitrogen sulfonamide->feature3 activity Antibacterial Activity (Competitive inhibition of dihydropteroate synthase) feature1->activity enables feature2->activity influences binding feature3->activity modulates potency and pharmacokinetics

Figure 2: Factors influencing the antibacterial activity of sulfonamides.

The antibacterial action of sulfonamides arises from their structural similarity to p-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thus blocking folic acid synthesis.[15] The acidity of the sulfonamide proton and the nature of the substituents on the sulfonamide nitrogen are critical for binding to the enzyme and for the pharmacokinetic properties of the drug.[16]

Conclusion

This compound is a small, fluorinated sulfonamide for which there is a notable lack of publicly available experimental physicochemical data. This guide provides the foundational information that is currently known, alongside robust, generalized protocols for the experimental determination of its key properties. The provided synthesis workflow and the conceptual diagram of sulfonamide structure-activity relationships offer a solid starting point for researchers interested in this and related compounds. Further experimental investigation is necessary to fully characterize this compound and to explore its potential biological activities.

References

An Inquiry into the Mechanism of Action of 2,2-Difluoroethane-1-sulfonamide: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Difluoroethane-1-sulfonamide is a fluorinated organic compound containing a sulfonamide functional group. The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][3] This technical guide aims to provide an in-depth overview of the core mechanism of action of this compound based on currently available public information. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Current Understanding of the Mechanism of Action

A comprehensive review of the scientific literature and chemical databases reveals a significant lack of specific information regarding the mechanism of action for this compound. The compound is listed as a commercially available chemical reagent.[4][5] However, detailed pharmacological studies, including identification of its biological targets, elucidation of affected signaling pathways, and quantitative measures of its activity (e.g., IC50, Ki), are not presently documented in the public domain.

While the specific mechanism for this compound remains uncharacterized, the broader class of sulfonamides offers several established modes of action. It is plausible that this compound may operate through one or more of these known sulfonamide mechanisms.

General Mechanisms of Action of Sulfonamides

The most well-documented mechanism of action for sulfonamides is their role as antimicrobial agents.[6] In this context, they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth and replication.[6]

Beyond their antimicrobial properties, sulfonamides have been shown to exhibit a range of other biological activities:

  • Anticancer Activity: Some sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines and are used in oncology.[2][7] Their mechanisms in this context are varied and can include induction of apoptosis, inhibition of cell cycle progression, and targeting of specific enzymes involved in tumor growth.[7]

  • Anti-inflammatory Effects: Certain sulfonamides possess anti-inflammatory properties, though the precise mechanisms are not always fully elucidated.[2]

  • Antiviral Activity: The sulfonamide moiety is present in some antiviral drugs, including HIV protease inhibitors.[2]

Experimental Protocols

Due to the absence of published research on the biological activity of this compound, no specific experimental protocols can be provided. The investigation of a novel compound's mechanism of action would typically involve a series of in vitro and in vivo studies, including:

  • Target Identification Assays: Techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction could be employed to identify the protein targets of the compound.

  • Enzyme Inhibition Assays: If a target enzyme is identified, kinetic studies would be performed to determine the mode of inhibition and calculate inhibition constants (e.g., Ki, IC50).

  • Cell-Based Assays: A variety of cell-based assays would be necessary to understand the compound's effect on cellular processes, such as cell viability, proliferation, apoptosis, and specific signaling pathways.

  • In Vivo Studies: Animal models would be utilized to assess the compound's efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

Quantitative Data

There is no quantitative data, such as IC50 or Ki values, available in the public domain for this compound.

Visualizations

While a specific signaling pathway for this compound cannot be depicted, the following diagram illustrates the general antibacterial mechanism of sulfonamides.

Sulfonamide_Mechanism cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: General antibacterial mechanism of sulfonamides via competitive inhibition of dihydropteroate synthase (DHPS).

The mechanism of action of this compound has not been publicly reported. While the sulfonamide functional group is associated with a wide range of biological activities, the specific targets and pathways affected by this particular compound remain to be elucidated through future research. The information provided herein on the general mechanisms of sulfonamides may offer a starting point for investigating the pharmacological properties of this compound. Further experimental studies are required to characterize its biological profile and potential therapeutic applications.

References

The Expanding Therapeutic Landscape of Novel Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The sulfonamide functional group, a cornerstone of medicinal chemistry, continues to be a prolific scaffold in the quest for novel therapeutic agents. Initially celebrated for their groundbreaking antibacterial properties, sulfonamide derivatives have since demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological applications of recently developed sulfonamide-based compounds, with a focus on their anticancer, antibacterial, antiviral, and anti-inflammatory activities. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative biological data, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this versatile class of molecules.

Anticancer Activity of Novel Sulfonamide Derivatives

Recent research has unveiled a multitude of sulfonamide derivatives with potent anticancer activities, operating through diverse mechanisms of action.[1][2] These compounds have shown efficacy in targeting various cancer-associated proteins and pathways, including carbonic anhydrases, kinases, and mediators of angiogenesis.[1][3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of several novel sulfonamide derivatives against various cancer cell lines and molecular targets.

Table 1: Cytotoxic Activity of Novel Sulfonamide Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
13d UM-UC-3 (Bladder)0.9[4]
RT-112 (Bladder)0.7[4]
RT4 (Bladder)1.9[4]
T24 (Bladder)2.6[4]
Benzenesulfonamide 2 HT-29 (Colon)5.45[4]
Benzenesulfonamide 3 MCF-7 (Breast)3.96[4]
Dimethyl pyrimidine-based coumarin benzene sulfonamide 9a MCF-7 (Breast)0.0088[5]
Compound 58 HL-60 (Leukemia)1.21[6]
MV4-11 (Leukemia)0.15[6]
Sulfaguanidine-triazine derivatives 27, 28, 29, 31, 35 MCF-7 (Breast), A549 (Lung)14.8 - 33.2[7]

Table 2: Enzyme and Protein Inhibitory Activity of Anticancer Sulfonamide Derivatives

CompoundTargetIC50 / KiReference
12g hCA IX7 nM (IC50)[8]
MMH-1 hCA IX-[9]
Compound 58 BRD4-BD170 nM (IC50)[6]
BRD4-BD2140 nM (IC50)[6]
Compound 20 PI3Kα46% inhibition @ 100 µM[7]
Compound 34 PI3Kα68% inhibition @ 100 µM[7]
Coumarin sulfonamide 32a hCA IX2.28 nM (Ki)[5]
hCA XII0.54 nM (Ki)[5]
Coumarin sulfonamide 32b hCA XII0.54 nM (Ki)[5]
Key Signaling Pathways in Sulfonamide-Mediated Anticancer Activity

PI3K/mTOR Signaling Pathway Inhibition: A number of novel sulfonamide derivatives have been designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway crucial for cell growth, proliferation, and survival in cancer.[10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Sulfonamide Sulfonamide Inhibitor Sulfonamide->PI3K Sulfonamide->mTORC1 CAIX_Apoptosis_Pathway Sulfonamide Sulfonamide (e.g., MMH-1) CAIX Carbonic Anhydrase IX (CA IX) Sulfonamide->CAIX Extracellular_pH Decreased Extracellular pH (Acidity) CAIX->Extracellular_pH maintains Mitochondria Mitochondrial Membrane Integrity Disruption CAIX->Mitochondria indirectly affects ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Caspases Caspase Cascade Activation (Casp-3, -8, -9) ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis Antiviral_Targets Sulfonamides Novel Sulfonamide Derivatives HIV_Protease HIV Protease Sulfonamides->HIV_Protease HIV_RT HIV Reverse Transcriptase Sulfonamides->HIV_RT HIV_Integrase HIV Integrase Sulfonamides->HIV_Integrase Other_Viruses Other Viral Targets (e.g., SARS-CoV-2 enzymes) Sulfonamides->Other_Viruses Viral_Replication Viral Replication HIV_Protease->Viral_Replication HIV_RT->Viral_Replication HIV_Integrase->Viral_Replication Other_Viruses->Viral_Replication TLR4_Inhibition_Workflow LPS Lipopolysaccharide (LPS) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 NFkB_MAPK NF-κB / MAPK Signaling Pathway TLR4_MD2->NFkB_MAPK activates Sulfonamide Sulfonamide Inhibitor (e.g., 3l) Sulfonamide->TLR4_MD2 Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β) NFkB_MAPK->Inflammatory_Mediators induces production of

References

An In-Depth Technical Guide to the In Vitro Evaluation of 2,2-Difluoroethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data on the in vitro evaluation of 2,2-Difluoroethane-1-sulfonamide is not available in the public domain. This technical guide therefore outlines a comprehensive, hypothetical framework for the in vitro characterization of this novel compound. The methodologies and pathways described are based on established protocols for the broader sulfonamide class of molecules, providing a robust roadmap for future research.

Introduction

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, historically significant for being the first systematically used drugs to prevent and treat bacterial infections.[1] Their mechanism of action primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Humans are unaffected by this mechanism as they acquire folate from their diet.[3] Beyond their antibacterial properties, sulfonamide derivatives have been developed for a wide array of therapeutic applications, including as diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of carbonic anhydrase for the treatment of glaucoma.[1]

The introduction of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The subject of this guide, this compound, is a novel entity whose biological activity profile is yet to be characterized. This document provides a detailed technical framework for its comprehensive in vitro evaluation, from primary antimicrobial screening to mechanistic enzyme inhibition and safety profiling.

Proposed In Vitro Evaluation Workflow

A logical, tiered approach is recommended to efficiently characterize the biological profile of this compound. The workflow begins with broad screening for antibacterial activity, followed by more specific assays to elucidate the mechanism of action and evaluate potential for other therapeutic applications and general cytotoxicity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Secondary Screening cluster_2 Phase 3: Safety & Lead Identification A Compound Synthesis & Purification of This compound B Antibacterial Susceptibility Testing (MIC Determination) A->B C DHPS Enzyme Inhibition Assay B->C If Active D Carbonic Anhydrase Inhibition Assays B->D E Anti-inflammatory Assays B->E F In Vitro Cytotoxicity Assays (Cancer & Normal Cell Lines) C->F D->F E->F G Data Analysis & Lead Candidate Profile F->G G PABA p-aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR Multiple Steps THF Tetrahydrofolate (THF) DHFR->THF Precursors DNA, RNA, Amino Acid Precursors THF->Precursors

References

An In-depth Technical Guide to 2,2-Difluoroethane-1-sulfonamide (CAS Number: 1033906-56-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and biological relevance of 2,2-Difluoroethane-1-sulfonamide (CAS No. 1033906-56-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of currently available information.

Chemical and Physical Properties

This compound is an organofluorine compound belonging to the sulfonamide class of chemicals. The presence of the difluoroethyl group is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Chemical Identifiers
PropertyValueSource
CAS Number 1033906-56-7[1]
Molecular Formula C2H5F2NO2S[1]
Molecular Weight 145.13 g/mol [1]
IUPAC Name This compoundN/A
SMILES C(C(F)F)S(=O)(=O)N[2]
InChI InChI=1S/C2H5F2NO2S/c3-2(4)1-8(5,6)7/h2H,1H2,(H2,5,6,7)[2]
InChIKey ZXBOMSJOUZHDTP-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValueNotesSource
Melting Point Not availableData for the related compound 1,1-Difluoroethane is -117 °C.[3]
Boiling Point Not availableData for the related compound 1,1-Difluoroethane is -25 °C.[3]
Solubility Not availableSulfonamides generally exhibit a range of solubilities depending on their structure.N/A
pKa Not availableThe sulfonamide group is generally weakly acidic.N/A
LogP (predicted) -0.2This value suggests the compound is likely to be relatively hydrophilic.[2]

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on general methods for the synthesis of sulfonamides and patented procedures for related compounds, a potential synthetic route can be proposed.

Proposed Synthesis Pathway

A plausible method for the synthesis of this compound involves the reaction of 2,2-difluoroethanesulfonyl chloride with ammonia. The precursor, 2,2-difluoroethanesulfonyl chloride, can be synthesized from 1-chloro-2,2-difluoroethane.

Synthesis of this compound A 1-chloro-2,2-difluoroethane C 2,2-difluoroethanesulfonyl chloride A->C Oxidative Sulfochlorination B Sulfinating Agent (e.g., SO2, Cl2) B->C E This compound C->E Amination D Ammonia (NH3) D->E

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2-difluoroethanesulfonyl chloride

This step would likely involve the oxidative sulfochlorination of a suitable precursor like 1-chloro-2,2-difluoroethane. This reaction is often carried out using a source of sulfur dioxide and chlorine, sometimes in the presence of a radical initiator. The reaction conditions, such as temperature and pressure, would need to be carefully controlled. Purification of the resulting sulfonyl chloride would likely be achieved through distillation under reduced pressure.

Step 2: Amination of 2,2-difluoroethanesulfonyl chloride

The purified 2,2-difluoroethanesulfonyl chloride would then be reacted with ammonia to form the sulfonamide. This is typically carried out by adding the sulfonyl chloride to a solution of ammonia in a suitable solvent, such as diethyl ether or tetrahydrofuran, at a low temperature to control the exothermicity of the reaction. The reaction mixture would then be stirred for a period of time to ensure complete conversion.

Work-up and Purification:

The reaction mixture would be filtered to remove any ammonium chloride byproduct. The filtrate would then be concentrated under reduced pressure. The crude product could be purified by recrystallization or column chromatography to yield pure this compound.

Characterization:

The structure and purity of the final compound would be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonamide SO₂ and N-H stretches.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been found in the public domain, the sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities.

General Mechanism of Action of Sulfonamides

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By acting as competitive inhibitors of the enzyme dihydropteroate synthase, they disrupt the folic acid synthesis pathway, thereby inhibiting bacterial growth. This bacteriostatic mechanism of action has made sulfonamides effective against a wide range of bacterial infections.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Sulfonamide Sulfonamide Sulfonamide->Inhibition

Caption: General mechanism of action of sulfonamides.

Potential Research Applications

Given its structure, this compound could be a candidate for screening in various biological assays, including:

  • Antibacterial assays: To determine its efficacy against a panel of pathogenic bacteria.

  • Enzyme inhibition assays: To investigate its potential as an inhibitor of other enzymes beyond dihydropteroate synthase.

  • Drug discovery programs: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety information for related compounds like 1,1-Difluoroethane, caution should be exercised when handling this compound.[3]

  • Potential Hazards: May be a gas under pressure and could be flammable.[3] As with many sulfonamides, it may cause skin and eye irritation.[4]

  • Handling Precautions: Handle in a well-ventilated area, preferably in a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

Suppliers

This compound is available from several chemical suppliers for research and development purposes.

SupplierProduct NumberPurity
Biosynth 3D-IRB90656Min. 95%
BLD Pharm N/AN/A
CymitQuimica 3D-IRB90656Min. 95%

Conclusion

This compound is a fluorinated sulfonamide with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently limited, this guide provides a foundational understanding of its properties based on available information and the general characteristics of the sulfonamide class. Further research is warranted to fully elucidate its physicochemical properties, develop a validated synthesis protocol, and explore its biological activity.

References

Potential Therapeutic Targets of Fluorinated Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group (R-SO₂NR₂') is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. The strategic incorporation of fluorine atoms into sulfonamide-containing molecules has emerged as a powerful strategy in drug design. Fluorine's unique properties—including its small size, high electronegativity, and ability to form strong bonds with carbon—can significantly enhance a drug's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an in-depth technical overview of the key therapeutic targets of fluorinated sulfonamides, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support ongoing research and development efforts.

Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Two isoforms exist: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is primarily induced at sites of inflammation. Fluorinated sulfonamides, such as Celecoxib and Valdecoxib, are designed as selective inhibitors of COX-2, which allows them to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Signaling Pathway and Mechanism of Action

Celecoxib, a diaryl-substituted pyrazole containing a trifluoromethyl (-CF₃) group and a benzenesulfonamide moiety, selectively binds to a hydrophilic side pocket near the active site of the COX-2 enzyme. This binding is approximately 10-20 times more selective for COX-2 over COX-1. By inhibiting COX-2, Celecoxib blocks the synthesis of prostaglandin E2 (PGE₂), a primary mediator of inflammation and pain, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 conversion Inflammation Inflammation PGE2->Inflammation Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX2 inhibition

Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Quantitative Data: COX-1 vs. COX-2 Inhibition

The selectivity of sulfonamide inhibitors for COX-2 over COX-1 is a critical determinant of their safety profile. This is often expressed as a selectivity ratio (COX-1 IC₅₀ / COX-2 IC₅₀).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
Celecoxib15 - 820.04 - 6.86.6 - 600
Valdecoxib--30
Rofecoxib>10025>4.0
Indomethacin0.0090.310.029

Note: IC₅₀ values can vary based on assay conditions (e.g., whole blood vs. purified enzyme, substrate concentration).

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.

  • Reagent Preparation:

    • Prepare COX Assay Buffer as specified by the kit manufacturer.

    • Reconstitute human recombinant COX-2 enzyme in sterile ddH₂O, aliquot, and store at -80°C. Keep on ice during use.

    • Prepare a 10X stock solution of the test compound (e.g., fluorinated sulfonamide) in a suitable solvent like DMSO.

    • Prepare a positive inhibitor control (e.g., Celecoxib) and a solvent control.

    • Prepare the Arachidonic Acid substrate solution immediately prior to use by mixing with NaOH and diluting with purified water as per the kit protocol.

  • Assay Plate Setup (96-well plate):

    • Test Inhibitor Wells: Add 10 µL of the 10X test compound solution.

    • Inhibitor Control (IC): Add 10 µL of the 10X Celecoxib solution.

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer (represents 100% activity).

    • Solvent Control (SC): Add 10 µL of the solvent used to dissolve the test compound.

  • Reaction Mix Preparation:

    • For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

    • Add the reconstituted COX-2 enzyme to the reaction mix immediately before dispensing.

  • Assay Procedure:

    • Add 80 µL of the complete Reaction Mix to each well.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multichannel pipette.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence kinetically in a microplate reader (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HIV-1 Protease

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. It functions as a homodimer to cleave newly synthesized Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. Darunavir, a nonpeptidic protease inhibitor containing a sulfonamide moiety, was specifically designed to be a potent inhibitor with a high genetic barrier to resistance.

Mechanism of Action

Darunavir binds with extremely high affinity to the active site of the HIV-1 protease. Its structure allows it to form an extensive network of hydrogen bonds with the backbone atoms of the protease active site, particularly with key catalytic residues like Asp25 and Asp25'. This strong interaction with the stable backbone, rather than the more mutable side chains, is thought to contribute to its effectiveness against many drug-resistant HIV strains.

HIV_Protease_Inhibition GagPol Gag-Pol Polyprotein Protease HIV-1 Protease (Active Dimer) GagPol->Protease substrate MatureProteins Mature Viral Proteins Protease->MatureProteins cleavage ImmatureVirion Non-Infectious Virion Protease->ImmatureVirion Virion Infectious Virion Assembly MatureProteins->Virion Darunavir Darunavir Darunavir->Protease competitive inhibition

Darunavir competitively inhibits HIV-1 protease, preventing viral maturation.
Quantitative Data: Darunavir Binding and Activity

The potency of Darunavir is reflected in its exceptionally low dissociation constant (Kd) and effective concentrations (EC₅₀).

ParameterValueTargetReference(s)
Kd4.5 x 10⁻¹² M (4.5 pM)Wild-Type HIV-1 Protease
Ki0.6 pM - 93 nMWild-Type HIV-1 Protease
EC₅₀1 - 5 nM (0.001 - 0.005 µM)Wild-Type HIV-1
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic assay to determine the inhibition constant (Ki) of compounds against HIV-1 protease.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Sodium Acetate, 0.1 M NaCl, pH 5.0.

    • Enzyme Stock: Purified recombinant HIV-1 protease diluted to a working concentration (e.g., 100-200 pM) in assay buffer.

    • Substrate Stock: A fluorogenic HIV-1 protease substrate (e.g., a peptide with a fluorophore and a quencher) dissolved in DMSO.

    • Inhibitor Stock: Test compound (e.g., Darunavir analog) dissolved in DMSO, prepared in a serial dilution series.

  • Assay Procedure:

    • In a 96-well black microplate, add 2 µL of the inhibitor from the serial dilution series to each well.

    • Add 188 µL of the HIV-1 protease working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding equilibration.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Monitor the increase in fluorescence (resulting from substrate cleavage) over time (e.g., every 30 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Plot the reaction velocity against the inhibitor concentration.

    • Fit the data using the Morrison equation for tight-binding inhibitors to calculate the apparent Ki value.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Several isoforms are validated therapeutic targets; for example, CA II is targeted for glaucoma, while the tumor-associated isoforms CA IX and CA XII are targets for cancer therapy due to their role in pH regulation in the hypoxic tumor microenvironment. Fluorinated benzenesulfonamides are a well-established class of potent and often isoform-selective CA inhibitors.

Mechanism of Action

The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the active site of the carbonic anhydrase, displacing a zinc-bound water molecule or hydroxide ion. This binding blocks the active site and prevents the catalytic cycle from proceeding. The fluorine atoms on the benzenesulfonamide ring can modulate the acidity of the sulfonamide proton and influence binding affinity and isoform selectivity through interactions with residues lining the active site cavity.

Quantitative Data: Inhibition of CA Isoforms

The inhibitory potency (Ki) of fluorinated sulfonamides can vary significantly across different human (h) CA isoforms, allowing for the development of selective inhibitors.

Compound ClasshCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference(s)
Ureidobenzenesulfonamides240 - 218519 - 8325 - 8828.8 - 175
Pyrazole-carboxamides104 - 20453.3 - 8676.1 - 56925.7 - 433
2,4-substituted-3,5,6-trifluorobenzenesulfonamidesHigh KiHigh Ki-Low nM
3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides-Low nMLow nMLow nM
Acetazolamide (Standard)2501225.85.7
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition by directly measuring the enzyme-catalyzed CO₂ hydration.

  • Principle: The assay measures the change in pH that occurs as CA catalyzes the hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The pH change is monitored spectrophotometrically using a pH indicator.

  • Instrumentation and Reagents:

    • A stopped-flow spectrophotometer equipped with a rapid mixing device.

    • Buffer A: A buffered solution (e.g., TAPS or HEPES) containing a pH indicator (e.g., p-nitrophenol) and the CA inhibitor at various concentrations.

    • Buffer B: The same buffer as A, but saturated with CO₂ gas.

    • Enzyme: Purified carbonic anhydrase isoform.

  • Assay Procedure:

    • Equilibrate the enzyme with the desired concentration of the fluorinated sulfonamide inhibitor in Buffer A.

    • Load the enzyme-inhibitor solution (from Buffer A) into one syringe of the stopped-flow instrument.

    • Load the CO₂-saturated Buffer B into the second syringe.

    • Rapidly mix the contents of the two syringes. The mixing initiates the enzymatic reaction, and the resulting pH drop is monitored by the change in absorbance of the pH indicator over a short time frame (milliseconds).

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the absorbance change versus time.

    • Rates are measured at various substrate (CO₂) concentrations to determine Michaelis-Menten parameters (Kₘ and kcat).

    • To determine the inhibition constant (Ki), rates are measured at a fixed CO₂ concentration with varying inhibitor concentrations.

    • The data are fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive) to calculate the Ki value.

RNA-Binding Protein RBM39 (Molecular Glue Target)

A novel mechanism for sulfonamides has been identified where certain aryl sulfonamides, including the fluorinated compound Indisulam, function as "molecular glues." Instead of directly inhibiting an enzyme's active site, they induce the degradation of a specific protein target. The primary target for Indisulam is the RNA-binding motif protein 39 (RBM39), a nuclear protein involved in pre-mRNA splicing. Degradation of RBM39 leads to widespread splicing defects and is selectively cytotoxic to certain cancer cells, particularly those of hematopoietic and lymphoid origin.

Mechanism of Action: Induced Protein Degradation

Indisulam acts by creating a new protein-protein interaction surface. It binds to DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. The Indisulam-DCAF15 complex then recruits RBM39, leading to its polyubiquitination and subsequent degradation by the proteasome. This targeted protein degradation, rather than direct enzyme inhibition, represents a distinct therapeutic strategy.

RBM39_Degradation cluster_pathway Indisulam-Mediated Degradation Pathway RBM39_stable RBM39 (Stable) Splicing_normal Normal pre-mRNA Splicing RBM39_stable->Splicing_normal Ternary Ternary Complex (RBM39-Indisulam-DCAF15) RBM39_stable->Ternary recruited Cell_Survival Cancer Cell Survival Splicing_normal->Cell_Survival Promotes Indisulam Indisulam Indisulam->Ternary DCAF15 DCAF15-CUL4 E3 Ligase DCAF15->Ternary Ub Poly-ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation RBM39 Degradation Proteasome->Degradation Splicing_aberrant Aberrant pre-mRNA Splicing Degradation->Splicing_aberrant Apoptosis Apoptosis Splicing_aberrant->Apoptosis Induces

Indisulam acts as a molecular glue to induce the degradation of RBM39.
Quantitative Data: Indisulam Cytotoxicity

The activity of molecular glues like Indisulam is typically measured by the half-maximal inhibitory concentration (IC₅₀) of cell viability in different cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) at 24-72hReference(s)
HeLaCervical Cancer287.5 (at 24h)
C33ACervical Cancer125.0 (at 24h)
J.gamma1T-cell Acute Lymphoblastic Leukemia<10 (at 48h)
JurkatT-cell Acute Lymphoblastic Leukemia<10 (at 48h)
IMR-32Neuroblastoma~1 - 5
KELLYNeuroblastoma~1 - 10
Experimental Protocol: RBM39 Degradation Assay (Western Blot)

Western blotting is the standard method to confirm the targeted degradation of a protein following treatment with a molecular glue.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., KELLY or Jurkat) under standard conditions.

    • Treat cells with varying concentrations of Indisulam (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 2, 6, 16, 24 hours).

  • Protein Extraction (Lysis):

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Lyse the cell pellets on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein and determine the protein concentration using a standard method (e.g., BCA or DC Protein Assay).

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli loading buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by molecular weight.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity for RBM39 relative to the loading control to determine the extent of degradation at each drug concentration and time point.

Other Notable Targets

Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial for tissue remodeling, but also implicated in diseases like arthritis and cancer metastasis. The sulfonamide group can act as a zinc-binding moiety in MMP inhibitors, often in combination with a hydroxamate group. The sulfonamide part helps orient the inhibitor in the active site pocket (S1'). While a major class for MMP inhibitors, specific quantitative data for fluorinated sulfonamides is an area of active research.

Dihydropteroate Synthetase (DHPS)

This is the classic target for antibacterial sulfonamides. These drugs act as structural mimics of para-aminobenzoic acid (PABA), a substrate for the bacterial enzyme DHPS in the folic acid synthesis pathway. By competitively inhibiting DHPS, they block folate production, which is essential for bacterial DNA synthesis and growth. Humans are unaffected as they obtain folic acid from their diet. Fluorination can be used to modify the properties of these antibacterial agents.

Conclusion

The incorporation of fluorine into sulfonamide-based compounds has yielded a diverse and potent class of therapeutics that address a wide range of targets. From the selective inhibition of COX-2 and HIV-1 protease to the isoform-specific targeting of carbonic anhydrases and the novel induction of RBM39 degradation, fluorinated sulfonamides demonstrate remarkable versatility. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the continued exploration and development of this important class of molecules for treating human disease.

The Strategic Incorporation of Difluoroethane Compounds in Early-Stage Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Bioisosterism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoroethyl group stands out as a versatile bioisostere, capable of enhancing metabolic stability, tuning lipophilicity, and improving target engagement. This technical guide provides a comprehensive overview of the role of difluoroethane and related difluorinated compounds in early-stage drug discovery. It details synthetic methodologies, explores the concept of bioisosteric replacement with quantitative comparisons, and provides standardized protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Furthermore, this guide illustrates the impact of such modifications on target interaction through signaling pathway diagrams, offering a roadmap for the rational design of next-generation therapeutics.

Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug molecules can profoundly influence their biological activity and pharmacokinetic profile.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet significant alterations to a molecule's properties.[3] Difluoroethane moieties, in particular, are increasingly utilized as bioisosteres for metabolically labile groups, such as methoxy or hydroxyl functions. This substitution can block sites of metabolism, thereby increasing the drug's half-life and oral bioavailability.[4] This guide will delve into the practical aspects of employing difluoroethane compounds in the iterative process of drug design and optimization.

The Concept of Bioisosterism: A Case Study

Bioisosterism, the replacement of a functional group with another that retains the desired biological activity while improving other properties, is a key strategy in drug design. The difluoroethyl group serves as an excellent bioisostere for various functionalities. To illustrate the impact of this substitution, consider the following hypothetical comparative data for a parent kinase inhibitor and its difluoroethyl analog.

Table 1: Comparative In Vitro Activity and Metabolic Stability

CompoundTarget Kinase IC50 (nM)hLM Stability (t½, min)
Parent Compound1525
Difluoroethyl Analog1275

hLM: human liver microsomes

Table 2: Comparative ADME Properties

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)CYP3A4 Inhibition (IC50, µM)
Parent Compound5.28.5
Difluoroethyl Analog6.815.2

The data presented in Tables 1 and 2 demonstrate that the introduction of the difluoroethyl group can lead to a modest improvement in potency (lower IC50), a significant enhancement in metabolic stability (longer half-life), and potentially reduced off-target interactions (higher CYP3A4 IC50).

Synthetic Strategies for Introducing Difluoroethane Moieties

The synthesis of molecules containing a difluoroethane group can be achieved through various methods. A common approach involves the use of fluorinating agents to convert a ketone precursor into the corresponding difluoroalkyl group.

G cluster_synthesis General Synthetic Workflow Start Ketone Precursor Step1 Fluorination (e.g., DAST, Deoxo-Fluor®) Start->Step1 Product Difluoroethane-containing Compound Step1->Product

A generalized workflow for the synthesis of difluoroethane-containing compounds.

Experimental Protocols

General Protocol for IC50 Determination of a Kinase Inhibitor

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[1][5]

  • Reagent Preparation : Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to create a range of concentrations. Prepare a kinase buffer, a solution of the target kinase, the appropriate substrate, and ATP.

  • Assay Procedure : In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as a fluorescence-based assay that detects the phosphorylated product.[1]

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6][7][8]

  • Incubation Mixture : Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a phosphate buffer.

  • Time Points : Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching : The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[7]

Protocol for Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.

  • Cell Culture : Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a monolayer with tight junctions.

  • Assay Preparation : The cell monolayer is washed with a transport buffer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment : The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Sample Analysis : Samples are collected from the receiver compartment at specific time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

Impact on Signaling Pathways

The introduction of a difluoroethane moiety can enhance a drug's interaction with its target protein, leading to more potent modulation of signaling pathways. For instance, a difluoroethane-containing antagonist of the NMDA receptor or a modulator of the GABA-A receptor can exhibit improved binding affinity and a more favorable pharmacokinetic profile.

NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory.[9][10] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death. Antagonists of the NMDA receptor can block this excessive activation.

G cluster_nmda NMDA Receptor Signaling Cascade Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Antagonist Difluoroethane-containing Antagonist Antagonist->NMDA_R Blocks

Blockade of the NMDA receptor by a difluoroethane-containing antagonist.
GABA-A Receptor Modulation

GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system.[11] Positive allosteric modulators of GABA-A receptors enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[11][12]

G cluster_gaba GABA-A Receptor Signaling GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_influx Cl⁻ Influx GABA_A_R->Cl_influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Modulator Difluoroethane-containing Modulator Modulator->GABA_A_R Enhances GABA effect

Positive allosteric modulation of the GABA-A receptor.

Conclusion

The incorporation of difluoroethane compounds represents a valuable and increasingly utilized strategy in modern drug discovery. As a bioisosteric replacement, the difluoroethyl group can confer significant advantages in terms of metabolic stability and pharmacokinetic properties, without compromising, and in some cases even enhancing, target potency. The synthetic routes to these compounds are well-established, and the in vitro assays for their preclinical evaluation are robust and predictive. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively leverage the unique properties of difluoroethane-containing molecules in the design and development of innovative and effective new medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Difluoroethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,2-Difluoroethane-1-sulfonamide, a fluorinated sulfonamide of interest in medicinal chemistry and drug development. The protocol is based on established synthetic methodologies for the preparation of sulfonyl chlorides from thiols and their subsequent conversion to sulfonamides.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, known for their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated sulfonamides such as this compound are valuable building blocks in the design of novel therapeutic agents.

This application note outlines a robust two-step synthetic route to this compound, commencing with the oxidative chlorination of 2,2-difluoroethanethiol to yield the key intermediate, 2,2-difluoroethanesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with ammonia to afford the target sulfonamide.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The first step involves the oxidative chlorination of 2,2-difluoroethanethiol to form 2,2-difluoroethanesulfonyl chloride. The second step is the subsequent reaction of the sulfonyl chloride with an ammonia source to yield the final product.

Synthesis_Workflow start 2,2-Difluoroethanethiol intermediate 2,2-Difluoroethanesulfonyl chloride start->intermediate Oxidative Chlorination (e.g., H2O2, SOCl2) final_product This compound intermediate->final_product Amination (e.g., NH4OH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 2,2-Difluoroethanesulfonyl Chloride

This procedure is adapted from general methods for the oxidative chlorination of thiols.[1][2][3][4][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2,2-difluoroethanethiol (1.0 eq) and a suitable solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of hydrogen peroxide (30% aqueous solution, 3.0 eq) to the stirred solution of the thiol. Following the addition of hydrogen peroxide, add thionyl chloride (1.0 eq) dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,2-difluoroethanesulfonyl chloride. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This procedure is based on general protocols for the synthesis of sulfonamides from sulfonyl chlorides.[6][7][8]

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2,2-difluoroethanesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dioxane.

  • Reagent Addition: Cool the solution to 0 °C and add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 5.0 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and acidify with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the expected yields and key physical properties for the synthesized compounds. The yields are representative of analogous reactions reported in the literature and may vary.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Representative Yield (%)
2,2-Difluoroethanesulfonyl chlorideC₂H₃ClF₂O₂S164.56Colorless to pale yellow liquid70-96[3][4]
This compoundC₂H₅F₂NO₂S145.14White to off-white solidGood to Excellent

Expected Spectroscopic Data

The structure of the final product, this compound, can be confirmed by standard spectroscopic techniques.

Spectroscopic Method Expected Characteristics
¹H NMR Signals corresponding to the protons of the fluoroethyl group, likely appearing as a triplet of triplets due to coupling with both fluorine and the adjacent methylene group. A broad singlet for the sulfonamide NH₂ protons.
¹³C NMR Resonances for the two carbon atoms of the difluoroethane backbone, with the carbon bearing the fluorine atoms showing a characteristic triplet due to C-F coupling.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the S=O bonds (typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively).

Logical Relationships in the Synthesis

The following diagram illustrates the logical flow and dependencies of the experimental protocol.

Logical_Flow cluster_step1 Step 1: Synthesis of 2,2-Difluoroethanesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 2,2-difluoroethanethiol in DCM A2 Cool to 0 °C A1->A2 A3 Add H2O2 solution A2->A3 A4 Add Thionyl Chloride A3->A4 A5 Monitor Reaction (TLC/GC-MS) A4->A5 A6 Work-up and Purification A5->A6 B1 Dissolve Sulfonyl Chloride in THF A6->B1 Use crude or purified product B2 Cool to 0 °C B1->B2 B3 Add Ammonium Hydroxide B2->B3 B4 Stir at Room Temperature B3->B4 B5 Monitor Reaction (TLC) B4->B5 B6 Work-up and Purification B5->B6

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

  • Thiols: 2,2-Difluoroethanethiol is expected to be malodorous and should be handled in a well-ventilated fume hood.

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer.

  • Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent odor.

  • Acidification: The final acidification step should be performed slowly and with cooling, as it can be exothermic.

This document provides a comprehensive, albeit constructed, protocol for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their specific laboratory settings and analytical capabilities.

References

Application Notes and Protocols for the Quantification of 2,2-Difluoroethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2,2-Difluoroethane-1-sulfonamide in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method also presented.

Introduction

This compound is a fluorinated sulfonamide compound. The quantification of sulfonamides in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and ensuring safety and efficacy in drug development.[1] The methods detailed below are based on established analytical techniques for the determination of sulfonamides and other organic fluorochemicals in various biological samples.[2][3]

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[4] The following protocol describes a robust LC-MS/MS method for the analysis of this compound in plasma.

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for sample clean-up and concentration prior to LC-MS/MS analysis.[5][6]

  • Precondition SPE Cartridge: Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 500 µL of plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Liquid Chromatography Conditions

  • Instrument: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.1.3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): To be determined based on the molecular weight of this compound (C₂H₅F₂NO₂S, MW: 145.14). The protonated molecule [M+H]⁺ would be m/z 146.1.

    • Product Ions (Q3): To be determined by direct infusion and fragmentation studies. Plausible fragments could involve the loss of SO₂ (m/z 64) or other characteristic fragments.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data Summary: LC-MS/MS

The following table summarizes the expected quantitative performance of the LC-MS/MS method. These values are representative for sulfonamide analysis.[7][8][9]

ParameterExpected Value
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Recovery85 - 110%
Precision (RSD%)< 15%
Accuracy85 - 115%

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Loading elution Elution spe->elution Washing & Elution evaporation Evaporation elution->evaporation Drying reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc Injection msms Tandem Mass Spectrometry (MS/MS) uplc->msms Ionization data Data Acquisition & Quantification msms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

Alternative Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For laboratories where LC-MS/MS is not available, HPLC-UV provides a robust and cost-effective alternative for the quantification of this compound, although with lower sensitivity.[10][11]

Experimental Protocol: HPLC-UV

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: To 500 µL of plasma, add 50 µL of an internal standard solution.

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube and add 2 mL of dichloromethane. Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. High-Performance Liquid Chromatography Conditions

  • Instrument: HPLC system with UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254-270 nm for sulfonamides).

Quantitative Data Summary: HPLC-UV

The following table summarizes the expected quantitative performance of the HPLC-UV method. These values are representative for sulfonamide analysis.[10][11]

ParameterExpected Value
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)20 ng/mL
Limit of Quantification (LOQ)50 ng/mL
Recovery80 - 105%
Precision (RSD%)< 15%
Accuracy80 - 120%

Experimental Workflow: HPLC-UV

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation lle Liquid-Liquid Extraction (LLE) precipitation->lle Supernatant Transfer evaporation Evaporation lle->evaporation Organic Layer Transfer reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc Injection uv UV Detection hplc->uv data Data Acquisition & Quantification uv->data

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

The presented LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantification of this compound in biological matrices. The choice of method will depend on the required sensitivity and the available instrumentation. The LC-MS/MS method is recommended for applications requiring high sensitivity, such as pharmacokinetic studies with low dosage, while the HPLC-UV method is a suitable alternative for routine analysis at higher concentrations. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.

References

Application Notes: 2,2-Difluoroethane-1-sulfonamide as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for optimizing molecular properties. The 2,2-difluoroethane-1-sulfonamide moiety is an emerging building block that combines the benefits of a sulfonamide group with the unique physicochemical characteristics of a difluoroalkyl chain. Sulfonamides are a cornerstone in pharmacology, present in drugs with a vast range of applications, including antibacterial, anti-inflammatory, and anti-cancer therapies.[1][2][3][4] The introduction of a gem-difluoro group offers a powerful tool for fine-tuning a molecule's lipophilicity, metabolic stability, and binding interactions.[5][6]

The difluoromethyl group (CHF2) is often considered a bioisostere of a hydroxyl group, thiol, or amide, while the 1,1-difluoroethyl moiety can act as a lipophilic hydrogen bond donor and mimic a carbonyl or carbinol group. This substitution can lead to enhanced membrane permeability, increased binding affinity to target proteins, and improved metabolic stability by blocking sites susceptible to oxidative metabolism.[5][6] Consequently, this compound provides a valuable scaffold for developing novel therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

The Role of this compound as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to enhance a molecule's efficacy and safety. The this compound group can be used to replace other functionalities to address common developmental challenges.

Key Bioisosteric Advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

  • Modulation of pKa: The strongly electron-withdrawing nature of the two fluorine atoms lowers the pKa of the sulfonamide N-H proton, influencing its ionization state at physiological pH. This can be crucial for optimizing target binding and cell permeability.

  • Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can improve a compound's ability to cross cellular membranes. The methyl sulfonamide group, in particular, has been shown to improve both solubility and permeability, effectively moving compounds from less favorable to more favorable Biopharmaceutical Classification System (BCS) classes.[7]

  • Enhanced Target Binding: The C-F bond can participate in favorable dipole-dipole interactions and orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

Quantitative Data on Physicochemical and Pharmacokinetic Properties

The following table summarizes the expected impact of replacing a standard alkyl or aryl sulfonamide with a this compound moiety, based on established principles of fluorination in medicinal chemistry.

PropertyStandard Sulfonamide (R-SO₂NH₂)This compound DerivativeRationale for Change
Metabolic Stability Susceptible to oxidation at alkyl chainsIncreased C-F bonds are highly resistant to CYP450-mediated metabolism.
Lipophilicity (LogP) VariableIncreased Fluorine substitution generally increases lipophilicity.
Sulfonamide pKa ~10Decreased (more acidic) The inductive effect of the difluoro group withdraws electron density.
Oral Bioavailability VariablePotentially Improved Enhanced permeability and metabolic stability can lead to higher bioavailability.[7]
Target Binding Affinity BaselinePotentially Increased The moiety can form unique dipole and multipolar interactions with the target protein.

Note: The values presented are illustrative and can vary significantly based on the overall molecular structure.

Experimental Protocols

The incorporation of the this compound moiety into a target molecule typically involves the reaction of its corresponding sulfonyl chloride with a primary or secondary amine.

Protocol 1: Synthesis of 2,2-Difluoroethanesulfonyl Chloride

The precursor, 2,2-difluoroethanesulfonyl chloride, is a key intermediate.[8] While multiple synthetic routes exist for alkanesulfonyl chlorides, a common approach involves the oxidative chlorination of a corresponding thiol or related sulfur compound.[9]

Materials:

  • S-(2,2-difluoroethyl)isothiourea salt

  • N-chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the S-(2,2-difluoroethyl)isothiourea salt in a mixture of acetonitrile and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (or bleach) to the cooled mixture while stirring vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup by adding water and extracting the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield crude 2,2-difluoroethanesulfonyl chloride, which can be purified by vacuum distillation.

Protocol 2: Synthesis of a Target N-Substituted this compound

This protocol describes the general procedure for coupling the sulfonyl chloride with an amine.

Materials:

  • 2,2-Difluoroethanesulfonyl chloride

  • Target amine (R-NH₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the target amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.2 eq) to the solution and cool the mixture to 0°C.

  • Slowly add a solution of 2,2-Difluoroethanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound.

Visualizations

bioisosteric_replacement cluster_0 Lead Compound Moiety cluster_1 Optimized Moiety cluster_2 Improved Properties Carboxylic_Acid Carboxylic Acid (-COOH) Difluoro_Sulfonamide 2,2-Difluoroethane- 1-sulfonamide Carboxylic_Acid->Difluoro_Sulfonamide Bioisosteric Replacement Amide Amide (-CONH2) Amide->Difluoro_Sulfonamide Bioisosteric Replacement Alkyl_Sulfonamide Alkyl Sulfonamide (-SO2NH-Alkyl) Alkyl_Sulfonamide->Difluoro_Sulfonamide Bioisosteric Replacement Metabolic_Stability Metabolic Stability Difluoro_Sulfonamide->Metabolic_Stability Leads to Lipophilicity Modulated Lipophilicity Difluoro_Sulfonamide->Lipophilicity Leads to Binding_Affinity Binding Affinity Difluoro_Sulfonamide->Binding_Affinity Leads to experimental_workflow Start Starting Materials: Target Amine (R-NH₂) 2,2-Difluoroethanesulfonyl Chloride Reaction Step 1: Sulfonylation (DCM, Pyridine, 0°C to RT) Start->Reaction Workup Step 2: Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Purification Step 3: Purification (Flash Column Chromatography) Workup->Purification Product Final Product: R-NHSO₂CH₂CHF₂ Purification->Product signaling_pathway cluster_pathway Example: Carbonic Anhydrase Inhibition Pathway CO2_H2O CO₂ + H₂O CA_Enzyme Carbonic Anhydrase (CA) CO2_H2O->CA_Enzyme Substrate H2CO3 H₂CO₃ CA_Enzyme->H2CO3 Catalyzes Protons H⁺ + HCO₃⁻ H2CO3->Protons Physiological_Effect Physiological Effect (e.g., pH change, ion transport) Protons->Physiological_Effect Inhibitor Difluoroethyl-Sulfonamide Inhibitor Inhibitor->CA_Enzyme Blocks Active Site

References

Application Notes and Protocols for Assessing the Antibacterial Efficacy of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antibacterial efficacy of sulfonamides, a class of synthetic antimicrobial agents. The following sections outline the mechanism of action, key experimental protocols for susceptibility testing, and data presentation guidelines.

Introduction to Sulfonamides

Sulfonamides are synthetic bacteriostatic antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for bacterial growth and replication.[2][3] By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides block the production of dihydrofolic acid, a precursor to folic acid.[3][4][5] This ultimately inhibits the synthesis of DNA, RNA, and proteins, leading to the cessation of bacterial growth.[3] Mammalian cells are generally unaffected by sulfonamides as they obtain folic acid from their diet and lack the DHPS enzyme.[6][7]

Bacterial resistance to sulfonamides can emerge through several mechanisms, including:

  • Mutations in the folP gene: This gene encodes the DHPS enzyme. Mutations can alter the enzyme's structure, reducing its affinity for sulfonamides while maintaining its ability to bind to PABA.[8]

  • Acquisition of sul genes: Bacteria can acquire resistance genes, such as sul1, sul2, and sul3, often via plasmids. These genes encode for alternative DHPS enzymes that are insensitive to sulfonamides.[6][7][8]

  • Overproduction of PABA: Some bacteria can overcome the inhibitory effect of sulfonamides by increasing the production of PABA.[9]

  • Efflux pumps: Certain bacteria may develop efflux pumps that actively transport sulfonamides out of the cell.[9]

Key Experimental Protocols

Accurate assessment of sulfonamide efficacy is critical for both clinical and research applications. The following are standard protocols used to determine the susceptibility of bacterial isolates to sulfonamides. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15][16]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the sulfonamide in a liquid growth medium. The MIC is determined by observing the lowest concentration of the drug that inhibits bacterial growth.

Protocol:

  • Prepare Sulfonamide Stock Solution: Dissolve the sulfonamide powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in a sterile saline solution or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17][18][19]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Perform Serial Dilutions:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

    • Add 100 µL of the starting sulfonamide concentration to the first column wells.

    • Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 50 µL from the last column of dilutions.

  • Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth. For sulfonamides, slight trailing growth may occur; the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the growth control.[15]

Kirby-Bauer Disk Diffusion Method

Principle: This method involves placing paper disks impregnated with a specific concentration of a sulfonamide onto an agar plate that has been uniformly inoculated with a test bacterium. The drug diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[17][19][20]

Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[17][18]

  • Inoculate Agar Plate:

    • Use a sterile cotton swab to dip into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[17][18]

    • Allow the plate to dry for 3-5 minutes.

  • Apply Sulfonamide Disks:

    • Using sterile forceps, place sulfonamide-impregnated disks onto the surface of the agar.[17]

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[17]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Measure Zones of Inhibition:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition for each disk in millimeters.

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameters to the breakpoints established by CLSI or EUCAST.[10][11] For sulfonamides, disregard slight growth (≤20% of the lawn) and measure the more obvious margin.[10]

Time-Kill Assay

Principle: This dynamic method assesses the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time. It involves exposing a standardized bacterial inoculum to a specific concentration of the sulfonamide and determining the number of viable bacteria at various time points.[21][22][23]

Protocol:

  • Prepare Bacterial Inoculum: Prepare a bacterial culture in the mid-logarithmic growth phase. Adjust the concentration to approximately 1-5 x 10⁵ CFU/mL in fresh broth.[21]

  • Set up Test Conditions:

    • Prepare tubes or flasks containing the sulfonamide at the desired concentration (e.g., 1x, 2x, or 4x the MIC).

    • Include a growth control tube without any sulfonamide.

  • Inoculation and Incubation:

    • Inoculate the tubes with the standardized bacterial suspension.

    • Incubate all tubes at 37°C with shaking.[21]

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume of the appropriate dilutions onto non-selective agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time for each sulfonamide concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22] Bacteriostatic activity is characterized by a minimal change in CFU/mL compared to the initial inoculum, while the growth control shows a significant increase.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfonamides against Various Bacterial Strains (µg/mL)

SulfonamideStaphylococcus aureus ATCC 29213Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 27853Enterococcus faecalis ATCC 29212
Sulfamethoxazole3264>512128
Sulfadiazine64128>512256
Sulfisoxazole1632>51264

Table 2: Zone Diameters of Inhibition for Sulfonamides against Various Bacterial Strains (mm)

Sulfonamide (Disk Content)Staphylococcus aureus ATCC 29213Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 27853Enterococcus faecalis ATCC 29212
Sulfamethoxazole (25 µg)1815612
Sulfadiazine (300 µg)1613610
Sulfisoxazole (300 µg)2017614

Table 3: Time-Kill Kinetics of Sulfamethoxazole against Staphylococcus aureus ATCC 29213 (log₁₀ CFU/mL)

Time (hours)Growth Control1x MIC (32 µg/mL)2x MIC (64 µg/mL)4x MIC (128 µg/mL)
05.75.75.75.7
26.55.65.55.3
47.85.55.24.8
88.95.34.83.9
249.25.14.12.5

Visualizations

Diagrams illustrating the mechanism of action and experimental workflows can aid in understanding the principles behind sulfonamide efficacy testing.

Sulfonamide_Mechanism_of_Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Growth Bacterial Growth and Replication NucleicAcids->Growth Resistance_Mechanisms Sulfonamide Sulfonamide GeneMutation Mutation in folP gene (Altered DHPS) GeneAcquisition Acquisition of sul genes (Resistant DHPS) PABA_Overproduction Overproduction of PABA EffluxPump Efflux Pump ReducedAffinity Reduced Sulfonamide Binding Affinity GeneMutation->ReducedAffinity ResistantEnzyme Sulfonamide-insensitive DHPS GeneAcquisition->ResistantEnzyme CompetitiveExclusion Outcompetes Sulfonamide PABA_Overproduction->CompetitiveExclusion DrugRemoval Active Removal of Sulfonamide EffluxPump->DrugRemoval BacterialSurvival Bacterial Survival and Proliferation ReducedAffinity->BacterialSurvival CompetitiveExclusion->BacterialSurvival DrugRemoval->BacterialSurvival ResistantEnzyme->BacterialSurvival MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Sulfonamide in 96-well Plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end Kirby_Bauer_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum swab_plate Swab Mueller-Hinton Agar Plate prep_inoculum->swab_plate apply_disks Apply Sulfonamide- Impregnated Disks swab_plate->apply_disks incubate Incubate at 35-37°C for 16-20 hours apply_disks->incubate measure_zones Measure Diameters of Zones of Inhibition (mm) incubate->measure_zones interpret Interpret as S, I, or R using Breakpoints measure_zones->interpret end End interpret->end Time_Kill_Workflow start Start prep_culture Prepare Mid-Log Phase Bacterial Culture start->prep_culture expose_drug Expose Bacteria to Sulfonamide Concentrations prep_culture->expose_drug sample Collect Aliquots at Specific Time Points expose_drug->sample sample->sample serial_dilute_plate Perform Serial Dilutions and Plate sample->serial_dilute_plate incubate_count Incubate Plates and Count Colonies (CFU) serial_dilute_plate->incubate_count plot_data Plot log10 CFU/mL vs. Time incubate_count->plot_data end End plot_data->end

References

"use of 2,2-Difluoroethane-1-sulfonamide in the development of enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Sulfonamides, including fluorinated analogs like 2,2-Difluoroethane-1-sulfonamide, in the Development of Enzyme Inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides (-SO₂NH₂) are a cornerstone functional group in medicinal chemistry, renowned for their diverse biological activities.[1][2] They are key components in a wide array of therapeutic agents, including antibacterial, antiviral, antidiabetic, and anticancer drugs.[1][2] A significant application of the sulfonamide scaffold is in the design of enzyme inhibitors, where they can act as transition-state analogs or bind to key catalytic residues.[3] One of the most prominent roles of sulfonamides in this context is as a bioisostere for carboxylic acids.[4][5] This substitution can lead to improved physicochemical properties such as enhanced metabolic stability, better membrane permeability, and increased lipophilicity.[5]

Fluorinated sulfonamides, such as the conceptual this compound, are of particular interest. The introduction of fluorine can modulate the acidity (pKa) of the sulfonamide NH, influence binding interactions through unique fluorine-protein contacts, and enhance metabolic stability by blocking potential sites of oxidation. While specific data on this compound is not widely available in the public domain, the principles of using sulfonamides as enzyme inhibitors are well-established, particularly in the context of carbonic anhydrase inhibition.[6][7]

These application notes provide an overview and representative protocols for the evaluation of sulfonamide-based compounds as enzyme inhibitors.

Key Applications of Sulfonamides in Enzyme Inhibition

  • Bioisosteric Replacement of Carboxylic Acids: Sulfonamides can mimic the geometry and hydrogen bonding patterns of carboxylic acids, allowing them to interact with similar binding sites in enzymes.[8] This strategy is often employed to overcome the limitations of carboxylic acid-containing drugs, such as poor oral bioavailability and rapid metabolism.[4]

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[7][9] The sulfonamide group coordinates to the zinc ion in the active site of CAs, leading to potent inhibition. This has been exploited for the treatment of glaucoma, epilepsy, and certain types of cancer.[2]

  • Other Enzyme Targets: The versatility of the sulfonamide scaffold has led to its incorporation into inhibitors of a wide range of other enzymes, including kinases, proteases, and synthetases.[3][10]

Data Presentation: Inhibitory Activity of Representative Sulfonamides

The following table summarizes the inhibitory activity of various sulfonamide derivatives against human carbonic anhydrase (hCA) isoforms, demonstrating the potency that can be achieved with this class of compounds.

Compound ClassTarget EnzymeK_I_ (nM)Reference
Novel Sulfonamide DerivativeshCA I54.6 - 1800[6]
hCA II32.1 - 5500[6]
BenzenesulfonamidesVchCALow nanomolar[9]
hCA I88.9 - 6030[9]
hCA II19.8 - 22.1 (for most effective)[9]
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybridshCA I18.8 - 50.4 (for most potent)[11]
hCA XII10 - 41.9[11]
Thiazole, pyrimidine, pyridine, isoxazole, and thiadiazole containing sulfonamideshCA I2.62 - 136.54[12]
hCA II5.74 - 210.58[12]

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide Inhibitor

This protocol describes a general method for the synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine.

Materials:

  • Appropriate sulfonyl chloride (e.g., 2,2-difluoroethane-1-sulfonyl chloride)

  • Primary or secondary amine

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Dissolve the amine (1.0 eq) in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in the aprotic solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potency of a sulfonamide compound against a carbonic anhydrase isoform.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • Tris buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Test sulfonamide compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test sulfonamide compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in Tris buffer to obtain a range of inhibitor concentrations.

  • In a 96-well plate, add a fixed amount of the purified hCA enzyme to each well.

  • Add the different concentrations of the test inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time at room temperature (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, p-NPA, to each well.

  • Monitor the hydrolysis of p-NPA to the yellow-colored p-nitrophenolate by measuring the absorbance at 400 nm at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (K_i_).

Visualizations

Bioisosteric_Replacement cluster_0 Carboxylic Acid Moiety cluster_1 Sulfonamide Bioisostere Carboxylic_Acid R-COOH Sulfonamide R-SO2NHR' Carboxylic_Acid->Sulfonamide Bioisosteric Replacement

Caption: Bioisosteric replacement of a carboxylic acid with a sulfonamide.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Synthesis Synthesize Sulfonamide (e.g., from Sulfonyl Chloride and Amine) Purification Purify by Chromatography Synthesis->Purification Characterization Characterize (NMR, MS, IR) Purification->Characterization Inhibitor_Prep Prepare Inhibitor Dilutions Characterization->Inhibitor_Prep Test Compound Enzyme_Prep Prepare Enzyme Solution Incubation Incubate Enzyme and Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (e.g., Absorbance) Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Ki_Calc Determine Ki Value Rate_Calc->Ki_Calc

Caption: General workflow for sulfonamide inhibitor synthesis and testing.

References

Application Notes and Protocols for Computational Docking Studies of 2,2-Difluoroethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting computational docking studies of 2,2-Difluoroethane-1-sulfonamide with potential protein targets. Given the novelty of this specific sulfonamide derivative, this document outlines a generalized protocol based on established methodologies for similar sulfonamide compounds.

Introduction

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Their therapeutic effects are often attributed to the inhibition of specific enzymes. Computational docking is a powerful tool for predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a target protein at the molecular level. This information is invaluable for rational drug design and for elucidating potential mechanisms of action.[4]

A primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[5][6] This pathway is crucial for the synthesis of nucleic acids and certain amino acids in bacteria. As humans obtain folate from their diet, this pathway presents an attractive target for selective antibacterial therapy.[5] Other known targets for sulfonamide derivatives include carbonic anhydrases, which are involved in various physiological processes.

This document will focus on the protocol for docking this compound with bacterial dihydropteroate synthase (DHPS) as a primary example.

Experimental Protocols

1. Ligand Preparation

The three-dimensional structure of this compound is the starting point for computational docking.

  • Step 1: 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Step 2: 3D Structure Conversion and Optimization: Convert the 2D structure into a 3D conformation. This can be accomplished using software like Open Babel or the builder tools within molecular modeling suites. Subsequently, perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Step 3: File Format Conversion: Save the optimized 3D structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock). This step may involve assigning partial charges and defining rotatable bonds.

2. Target Protein Preparation

The crystal structure of the target protein is required for docking studies.

  • Step 1: Protein Structure Retrieval: Download the 3D crystal structure of the target protein, for example, Dihydropteroate Synthase (DHPS) from Escherichia coli, from the Protein Data Bank (PDB). A relevant PDB ID would be, for instance, 1AJ0, which is a structure of DHPS in complex with a sulfonamide inhibitor.[7]

  • Step 2: Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This can be done using molecular visualization software like PyMOL or UCSF Chimera.

  • Step 3: Addition of Hydrogen Atoms and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are often omitted in crystal structures. Assign appropriate partial charges to each atom using a force field like Gasteiger.

  • Step 4: Definition of the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review. Define the grid box for the docking simulation to encompass this binding site. The grid box specifies the three-dimensional space where the docking algorithm will search for binding poses.

3. Molecular Docking Simulation

This protocol outlines the use of AutoDock, a widely used open-source docking software.[8]

  • Step 1: Docking Parameter Setup: Configure the docking parameters in the AutoDock software. This includes setting the grid box dimensions and center, and choosing the search algorithm (e.g., Lamarckian Genetic Algorithm).

  • Step 2: Running the Docking Simulation: Execute the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site of the protein, calculating the binding energy for each pose.

  • Step 3: Analysis of Docking Results: The output of the docking simulation will be a series of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). Analyze the top-ranked poses to identify the most favorable binding mode.

  • Step 4: Visualization of Ligand-Protein Interactions: Use molecular visualization software to examine the interactions between this compound and the target protein for the best binding pose. Pay close attention to hydrogen bonds, hydrophobic interactions, and the specific amino acid residues involved in the binding.

Data Presentation

The results of the computational docking study should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Docking Results of this compound with Target Proteins

Target Protein (PDB ID)Binding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Amino Acid Residues
Dihydropteroate Synthase (1AJ0)-7.83ARG63, SER222, ASP185
Carbonic Anhydrase II (2CBE)-6.52HIS94, THR199
Reference Sulfonamide (e.g., Sulfamethoxazole with 1AJ0)-8.24ARG63, SER222, ASP185, LYS221

Visualizations

Diagram 1: General Workflow for Computational Docking

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation (e.g., AutoDock) ligand_prep->docking protein_prep Target Protein Preparation (e.g., DHPS) protein_prep->docking results Analysis of Binding Poses and Energies docking->results visualization Visualization of Interactions (e.g., PyMOL) results->visualization conclusion Conclusion and Further Steps visualization->conclusion

Caption: A flowchart illustrating the key stages of a computational docking study.

Diagram 2: Simplified Signaling Pathway of Sulfonamide Action

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolate (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide This compound Sulfonamide->DHPS Inhibits

Caption: The inhibitory mechanism of sulfonamides on the bacterial folate synthesis pathway.

References

Application Notes and Protocols for Screening 2,2-Difluoroethane-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of assays to screen 2,2-Difluoroethane-1-sulfonamide derivatives. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Therefore, this compound derivatives represent a promising scaffold for the discovery of novel therapeutic agents.

These protocols are designed to enable researchers to screen compound libraries effectively, determine the potency and selectivity of promising candidates, and elucidate their mechanism of action. The primary biological targets for sulfonamide derivatives that will be covered in these protocols are:

  • Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folate biosynthesis pathway, making it an established target for antibacterial agents.[1][2][3]

  • Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes, with certain isoforms being overexpressed in tumors, making them attractive targets for anticancer therapies.

  • Glycolytic Enzymes: Key enzymes in the glycolysis pathway, which is often upregulated in cancer cells (the Warburg effect), presenting another avenue for anticancer drug discovery.[4][5]

Data Presentation

The following tables provide representative quantitative data for the inhibitory activity of various sulfonamide derivatives against the target enzymes. This data can be used as a reference for comparing the activity of newly synthesized this compound derivatives.

Table 1: Inhibitory Activity of Sulfonamide Derivatives against Dihydropteroate Synthase (DHPS)

CompoundTarget OrganismAssay TypeIC50 (µM)Ki (µM)Reference
SulfadiazineEscherichia coliSpectrophotometric-2.5[6]
4,4'-Diaminodiphenylsulfone (DDS)Escherichia coliSpectrophotometric205.9[6]
Compound 11a (a novel N-sulfonamide 2-pyridone)RecombinantEnzyme Inhibition2.76 (µg/mL)-[7]

Table 2: Inhibitory Activity of Sulfonamide Derivatives against Carbonic Anhydrases (CAs)

CompoundCA IsoformAssay TypeIC50 (nM)Ki (µM)Reference
AcetazolamidehCA IIEsterase Assay5.86 (µM)-[8]
Compound 3a (a novel sulfonamide derivative)hCA IIEsterase Assay2.02 (µM)-[8]
Compound 8d (aminosaccharide-based sulfonamide)hCA IIStopped-flow CO2 hydration60-[9]
Compound 32 (aminoindane derivative)hCA IEsterase Assay266 (µM)46[10]
Compound 4 (quinazolinone derivative)CAXII/CAIXCell-based0.10 (µM)-[11]

Table 3: Inhibitory Activity of Sulfonamide Derivatives against Glycolysis

CompoundTarget Cell LineAssay TypeIC50 (µM)Endpoint MeasuredReference
Quinoline 3-sulfonamide (Compound 1)Snu398 Hepatocellular CarcinomaLactate Production< 0.01Lactate Production[12][13]
GEN-27Human Colorectal CarcinomaAnti-proliferative< 31Cell Proliferation[5]

Experimental Protocols

Biochemical Assay: Screening for Dihydropteroate Synthase (DHPS) Inhibitors

This protocol describes a coupled spectrophotometric assay to measure the activity of DHPS and screen for its inhibitors. The assay measures the consumption of a substrate, p-aminobenzoic acid (PABA), which is a key component of the folate biosynthesis pathway.

Materials:

  • Recombinant DHPS enzyme

  • Pterin-6-hydroxymethyl-pyrophosphate (HMDPP)

  • p-Aminobenzoic acid (PABA)

  • ATP

  • MgCl2

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 8.5)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 340 nm

  • Dihydrofolate reductase (DHFR)

  • NADPH

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, HMDPP, and PABA.

  • Compound Addition: Add the this compound derivatives (dissolved in DMSO) to the wells of the 96-well plate. Include a DMSO-only control (negative control) and a known DHPS inhibitor like sulfamethoxazole (positive control).

  • Enzyme Addition: Initiate the reaction by adding the recombinant DHPS enzyme to all wells.

  • Coupled Reaction: After a defined incubation period, add an excess of DHFR and NADPH to the wells. DHFR will reduce the dihydropteroate product, oxidizing NADPH to NADP+.

  • Absorbance Reading: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the percentage of inhibition for each compound compared to the negative control. Determine the IC50 values for the active compounds by performing the assay with a range of compound concentrations.

Biochemical Assay: Screening for Carbonic Anhydrase (CA) Inhibitors

This protocol outlines an esterase activity assay to screen for inhibitors of carbonic anhydrase. The assay is based on the principle that CAs can hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

  • Recombinant human carbonic anhydrase (e.g., hCA II or hCA IX)

  • p-Nitrophenyl acetate (p-NPA)

  • HEPES-Tris buffer (pH 7.4)

  • 96-well microplates

  • Spectrophotometer capable of reading at 400 nm

  • Known CA inhibitor (e.g., Acetazolamide)

Protocol:

  • Reagent Preparation: Prepare solutions of the CA enzyme, p-NPA substrate, and test compounds in the appropriate buffer.

  • Compound Addition: Add the this compound derivatives to the wells of the microplate. Include a buffer-only blank, a no-inhibitor control, and a positive control with a known inhibitor.

  • Enzyme Addition: Add the CA enzyme solution to the wells and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the p-NPA substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for a set period. The rate of increase in absorbance is proportional to the CA activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the no-inhibitor control. Calculate IC50 values for active compounds by testing a range of concentrations.

Cell-Based Assay: Screening for Glycolysis Inhibitors via Lactate Production

This protocol describes a cell-based assay to screen for inhibitors of glycolysis by measuring the production of lactate by cancer cells. Many cancer cell lines exhibit high rates of glycolysis, and a reduction in lactate production can indicate inhibition of this pathway.

Materials:

  • Cancer cell line known for high glycolytic activity (e.g., HeLa, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Plate reader capable of measuring absorbance or fluorescence

  • Known glycolysis inhibitor (e.g., 2-deoxyglucose)

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include untreated cells as a negative control and cells treated with a known glycolysis inhibitor as a positive control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24-48 hours).

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Lactate Measurement: Measure the lactate concentration in the collected supernatants using a commercial lactate assay kit according to the manufacturer's instructions.[14][15][16][17]

  • Cell Viability Normalization (Optional but Recommended): In a parallel plate, perform a cell viability assay (e.g., SRB assay, see protocol below) to normalize the lactate production to the number of viable cells.

  • Data Analysis: Calculate the percentage of inhibition of lactate production for each compound. Determine the IC50 values for the most potent compounds.

Cell-Based Assay: General Cytotoxicity Screening using Sulforhodamine B (SRB) Assay

This protocol is for a general cytotoxicity assay to determine the effect of the compounds on cell viability and proliferation. It is essential to distinguish between specific inhibition of a target and general toxicity.

Materials:

  • Adherent cell line(s) of interest

  • Cell culture medium and FBS

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader capable of measuring absorbance at 510 nm

Protocol:

  • Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the wells and incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.[18][19][20][21][22]

  • Washing: Carefully wash the plates multiple times with water to remove TCA and dead cells.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[18][19]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[18][19][20][21]

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound SRB dye.[18][19][20][21]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the cellular protein content and thus to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Mandatory Visualizations

Below are diagrams created using the DOT language to visualize key signaling pathways and experimental workflows.

DHPS_Pathway cluster_folate Bacterial Folate Biosynthesis cluster_inhibition Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin_triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I HMDPP HMDPP Dihydroneopterin_triphosphate->HMDPP Dihydroneopterin aldolase Dihydropteroate Dihydropteroate HMDPP->Dihydropteroate DHPS PABA PABA PABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Sulfonamide 2,2-Difluoroethane-1- sulfonamide Derivative DHPS DHPS Sulfonamide->DHPS Inhibits

Caption: Folate biosynthesis pathway and the site of inhibition by sulfonamide derivatives.

CA_Mechanism cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_inhibition Inhibition CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Carbonic Anhydrase (CA) HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Inhibitor 2,2-Difluoroethane-1- sulfonamide Derivative CA Carbonic Anhydrase Inhibitor->CA Inhibits

Caption: Mechanism of carbonic anhydrase and its inhibition.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase (HK) F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase (PFK) GAP Glyceraldehyde-3-phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (LDH) Inhibitor 2,2-Difluoroethane-1- sulfonamide Derivative Inhibitor->F6P Potential Inhibition

Caption: Simplified glycolysis pathway highlighting key enzymes as potential targets.

Screening_Workflow start Start: Compound Library of This compound Derivatives primary_screen Primary Screening (Biochemical or Cell-Based Assay) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response and IC50/GI50 Determination hit_id->dose_response secondary_assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: General experimental workflow for screening this compound derivatives.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,2-Difluoroethane-1-sulfonamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2,2-Difluoroethane-1-sulfonamide, a compound of interest for preclinical evaluation. Detailed protocols for a plausible multi-step synthesis, purification, and characterization are presented. Additionally, a representative framework for preclinical studies is outlined, including in vitro and in vivo assays. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

Sulfonamide-containing compounds are a cornerstone of medicinal chemistry and are featured in a wide array of therapeutic agents.[1][2] The unique physicochemical properties of the sulfonamide group contribute to its utility as a pharmacophore and a versatile structural motif. The target molecule, this compound, incorporates a difluoroethyl moiety, which can impart desirable properties such as increased metabolic stability and altered acidity. This document outlines a potential synthetic route amenable to scale-up for the production of sufficient quantities of this compound to enable preclinical studies. The classical and still widely used method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an amine.[1][3]

Proposed Synthetic Pathway

A plausible and scalable synthetic route to this compound, starting from the commercially available 2,2-difluoroethanol, is proposed. This multi-step synthesis involves the conversion of the starting alcohol to a corresponding thiol, followed by oxidative chlorination to the sulfonyl chloride, and finally, amination to the desired sulfonamide.

Synthetic Pathway A 2,2-Difluoroethanol B 2,2-Difluoroethyl Bromide A->B PBr3 C 2,2-Difluoroethane-1-thiol B->C NaSH D 2,2-Difluoroethane-1-sulfonyl chloride C->D NCS, HCl E This compound D->E NH4OH Preclinical Evaluation Workflow A In Vitro Studies B Target Binding/Enzyme Inhibition A->B C Cell-Based Assays A->C D In Vivo Studies C->D E Pharmacokinetics (PK) D->E F Efficacy Models D->F G Toxicology D->G H Candidate Selection E->H F->H G->H

References

Troubleshooting & Optimization

"troubleshooting 2,2-Difluoroethane-1-sulfonamide synthesis low yield issues"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield issues during the synthesis of 2,2-Difluoroethane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the intermediate, 2,2-difluoroethanesulfonyl chloride. This is typically achieved through the oxidative chlorination of 2,2-difluoroethanethiol. The subsequent step is the reaction of 2,2-difluoroethanesulfonyl chloride with ammonia, a process known as ammonolysis, to yield the final product, this compound.

Q2: What are the primary reasons for low yields in this synthesis?

A2: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Instability and Reactivity of 2,2-Difluoroethanesulfonyl Chloride: This intermediate is susceptible to hydrolysis, where it reacts with water to form the corresponding sulfonic acid, which will not react with ammonia to form the desired product.

  • Suboptimal Ammonolysis Conditions: The temperature, pressure, and concentration of ammonia during the second step are critical. Inadequate control of these parameters can lead to incomplete reactions or the formation of byproducts.

  • Side Reactions: Besides hydrolysis, other side reactions can occur, reducing the overall yield.

  • Product Loss During Work-up and Purification: The final product may be lost during extraction, washing, and recrystallization steps.

Q3: How can I minimize the hydrolysis of 2,2-difluoroethanesulfonyl chloride?

A3: To minimize hydrolysis of the sulfonyl chloride intermediate, it is crucial to work under anhydrous (water-free) conditions. This includes using dry solvents, glassware, and reagents. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can also help to exclude atmospheric moisture.

Q4: What are the expected byproducts in this synthesis?

A4: The primary byproduct is 2,2-difluoroethanesulfonic acid, resulting from the hydrolysis of 2,2-difluoroethanesulfonyl chloride. Ammonium chloride is also formed as a stoichiometric byproduct of the ammonolysis reaction. Depending on the reaction conditions, small amounts of other impurities may also be generated.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 2,2-Difluoroethanesulfonyl Chloride

If you are experiencing a low yield during the initial oxidative chlorination step, consider the following:

  • Incomplete Oxidation of the Thiol: Ensure that the oxidizing agent is fresh and added in the correct stoichiometric amount.

  • Instability of the Starting Material: 2,2-difluoroethanethiol can be volatile and susceptible to oxidation. Store it under appropriate conditions and use it promptly after purification.

  • Suboptimal Reaction Temperature: The temperature of the chlorination reaction should be carefully controlled to prevent side reactions.

Issue 2: Low Yield During the Ammonolysis of 2,2-Difluoroethanesulfonyl Chloride

A low yield in the final ammonolysis step is a common problem. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Hydrolysis of 2,2-difluoroethanesulfonyl chloride Ensure all reagents, solvents, and glassware are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the sulfonyl chloride to the ammonia solution at a low temperature to minimize hydrolysis.
Insufficient Ammonia Use a significant excess of ammonia to ensure the complete conversion of the sulfonyl chloride. This can be in the form of concentrated aqueous ammonia, ammonia gas in an organic solvent, or liquid ammonia.
Low Reaction Temperature While initial addition should be at a low temperature to control the exothermic reaction and minimize hydrolysis, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction progress by TLC or another suitable analytical method.
Formation of Ammonium Chloride Precipitate The formation of ammonium chloride can sometimes coat the unreacted sulfonyl chloride, preventing further reaction. Ensure vigorous stirring to maintain a well-mixed suspension.
Product Loss During Work-up After the reaction, the product needs to be extracted from the aqueous solution. Ensure the pH of the aqueous layer is appropriate for efficient extraction. Multiple extractions with a suitable organic solvent will maximize the recovery of the product.

Experimental Protocols

Synthesis of 2,2-Difluoroethanesulfonyl Chloride

A plausible method for the synthesis of 2,2-difluoroethanesulfonyl chloride involves the oxidative chlorination of 2,2-difluoroethanethiol.

  • In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas inlet, dissolve 2,2-difluoroethanethiol in a suitable inert solvent such as dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a chlorinating agent, such as sulfuryl chloride or a mixture of hydrochloric acid and an oxidizing agent (e.g., hydrogen peroxide), to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitor by GC or TLC).

  • Carefully quench the reaction with cold water.

  • Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude 2,2-difluoroethanesulfonyl chloride.

  • Purify the crude product by vacuum distillation.

Synthesis of this compound

The ammonolysis of 2,2-difluoroethanesulfonyl chloride is a standard method for producing the final product.[1]

  • In a pressure-resistant flask equipped with a magnetic stirrer and a cold finger condenser, add a significant excess of concentrated ammonium hydroxide solution.

  • Cool the ammonium hydroxide solution to -10 to 0 °C in an ice-salt bath.

  • Slowly add a solution of 2,2-difluoroethanesulfonyl chloride in a minimal amount of a dry, inert solvent (e.g., THF or diethyl ether) to the cold, stirred ammonium hydroxide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following tables provide hypothetical data to illustrate the effect of key reaction parameters on the yield of this compound.

Table 1: Effect of Ammonia Equivalents on Yield

Equivalents of NH₃Temperature (°C)Reaction Time (h)Yield (%)
20 to 25445
50 to 25465
100 to 25480
200 to 25482

Table 2: Effect of Reaction Temperature on Yield

Equivalents of NH₃Temperature (°C)Reaction Time (h)Yield (%)
10-10 to 10675
100 to 25480
1025 to 40270

Visualizations

Synthesis_Pathway Thiol 2,2-Difluoroethanethiol SulfonylChloride 2,2-Difluoroethanesulfonyl Chloride Thiol->SulfonylChloride Oxidative Chlorination Sulfonamide This compound SulfonylChloride->Sulfonamide Ammonolysis (NH3)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckStep1 Check Yield of Sulfonyl Chloride Intermediate Start->CheckStep1 TroubleshootStep1 Troubleshoot Oxidative Chlorination CheckStep1->TroubleshootStep1 Low CheckStep2 Check Ammonolysis Conditions CheckStep1->CheckStep2 Acceptable TroubleshootStep1->CheckStep2 TroubleshootStep2 Troubleshoot Ammonolysis CheckStep2->TroubleshootStep2 Suboptimal CheckPurification Review Purification Protocol CheckStep2->CheckPurification Optimal TroubleshootStep2->CheckPurification OptimizePurification Optimize Purification CheckPurification->OptimizePurification Inefficient End Yield Improved CheckPurification->End Efficient OptimizePurification->End

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Outcomes Anhydrous Anhydrous Conditions Hydrolysis Hydrolysis Anhydrous->Hydrolysis Minimizes ExcessNH3 Excess Ammonia HighYield High Yield ExcessNH3->HighYield Promotes LowTemp Low Temperature Addition LowTemp->Hydrolysis Minimizes SideProducts Side Products LowTemp->SideProducts Minimizes Hydrolysis->HighYield Reduces SideProducts->HighYield Reduces

Caption: Key factors influencing reaction yield.

References

Technical Support Center: Optimization of Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of reaction conditions for sulfonamide synthesis.

Frequently Asked Questions (FAQs)

General Synthesis

Q1: What is the most common method for synthesizing sulfonamides?

The most traditional and widely used method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] This method is effective, but the nucleophilicity of the amine can significantly impact reactivity.[2][3]

Q2: What are some of the limitations of the sulfonyl chloride method?

While common, the sulfonyl chloride method has drawbacks. The preparation of sulfonyl chlorides often requires harsh and hazardous reagents like chlorosulfonic acid, which may not be suitable for sensitive substrates.[4][5][6] Additionally, sulfonyl chlorides themselves can be moisture-sensitive and difficult to handle.[4]

Q3: Are there milder alternatives to the traditional sulfonyl chloride method?

Yes, several milder and more efficient procedures have been developed. These include methods that activate sulfonic acids with reagents like Oxyma, transition-metal-catalyzed cross-coupling reactions, and one-pot syntheses from thiols or carboxylic acids.[7][8][9] Electrochemical synthesis offers another green alternative.[10]

Troubleshooting Common Issues

Q4: I am getting a low yield in my sulfonamide synthesis. What are the potential causes?

Low yields can stem from several factors:

  • Poor reactivity of the amine: Secondary amines or electron-deficient anilines can be less nucleophilic and react slowly.[2][3]

  • Instability of the sulfonyl chloride: The sulfonyl chloride may be degrading due to moisture or prolonged reaction times at elevated temperatures.[4]

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or base can hinder the reaction.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired sulfonamide.

Q5: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

Side product formation is a common issue. To improve selectivity:

  • Protecting groups: For substrates with multiple reactive sites, such as anilines, protecting the amine group can prevent side reactions like polymerization.[11]

  • Control of stoichiometry: Using an appropriate ratio of amine to sulfonyl chloride can minimize the formation of undesired products.

  • Milder reaction conditions: Lowering the reaction temperature or using a weaker base may reduce the rate of side reactions.

Q6: My sulfonamide product is difficult to purify. What purification strategies can I use?

Purification can be challenging due to the polar nature of sulfonamides. Common techniques include:

  • Recrystallization: This is often effective for crystalline solid products.

  • Column chromatography: Silica gel chromatography is a standard method, but the choice of eluent system is crucial. A gradient elution is often necessary.

  • Acid-base extraction: If the sulfonamide has an acidic N-H proton, it can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a step-by-step approach to troubleshooting low yields in sulfonamide synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_ok->start No (Purify/replace reagents) optimize_conditions 2. Optimize Reaction Conditions (Solvent, Temperature, Base) reagents_ok->optimize_conditions Yes conditions_ok Conditions Optimized optimize_conditions->conditions_ok alternative_method 3. Consider Alternative Synthesis Method conditions_ok->alternative_method No Improvement success Yield Improved conditions_ok->success Improvement alternative_method->success Successful failure Yield Still Low (Consult further literature) alternative_method->failure Unsuccessful

Caption: Troubleshooting decision tree for low reaction yield.

Guide 2: Side Product Formation

This guide outlines strategies to minimize the formation of unwanted byproducts.

Problem Potential Cause Suggested Solution
Polymerization Reaction of unprotected difunctional monomers (e.g., amino-sulfonic acids).Use a protecting group for one of the functional groups.[11]
Over-sulfonylation Highly activating groups on the aromatic ring.Use milder sulfonating agents or control the stoichiometry carefully.
Hydrolysis of sulfonyl chloride Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of disulfides When starting from thiols, incomplete oxidation or side reactions can lead to disulfide formation.Ensure complete oxidation by using a sufficient amount of oxidizing agent and optimizing reaction time.[8]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride and Amine

This protocol describes a standard method for the synthesis of sulfonamides.

Experimental_Workflow start Start dissolve_amine 1. Dissolve amine and base in an appropriate solvent start->dissolve_amine cool_solution 2. Cool the solution in an ice bath dissolve_amine->cool_solution add_sulfonyl_chloride 3. Add sulfonyl chloride dropwise cool_solution->add_sulfonyl_chloride reaction 4. Stir at room temperature (or heat if necessary) add_sulfonyl_chloride->reaction monitor_reaction 5. Monitor reaction progress by TLC or LC-MS reaction->monitor_reaction workup 6. Quench the reaction and perform aqueous workup monitor_reaction->workup extract_product 7. Extract the product with an organic solvent workup->extract_product dry_and_concentrate 8. Dry the organic layer and concentrate under reduced pressure extract_product->dry_and_concentrate purify 9. Purify the crude product (recrystallization or chromatography) dry_and_concentrate->purify end End purify->end

Caption: General experimental workflow for sulfonamide synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2-2.0 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Add the sulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, heating may be necessary.[1]

  • Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Optimized Reaction Conditions

The optimal conditions can vary significantly depending on the specific substrates used. The following table summarizes typical ranges for key parameters.

Parameter Typical Range/Value Notes
Amine:Sulfonyl Chloride Ratio 1:1 to 1:1.2A slight excess of the sulfonyl chloride may be used to ensure complete consumption of a valuable amine.
Base Triethylamine, Pyridine, DIPEAThe choice of base depends on the reactivity of the amine and the desired reaction rate.
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF)The solvent should be anhydrous and inert to the reactants.
Temperature 0 °C to refluxThe reaction is typically started at a low temperature and then allowed to warm to room temperature. Heating may be required for unreactive substrates.[1]
Reaction Time 1 to 24 hoursReaction time should be determined by monitoring the reaction progress.
Reaction Mechanism Overview

The synthesis of sulfonamides from sulfonyl chlorides and amines follows a nucleophilic acyl substitution-like mechanism.

Reaction_Mechanism reagents R-SO2Cl + R'R''NH transition_state [Intermediate Adduct] reagents->transition_state Nucleophilic Attack products R-SO2NR'R'' + HCl transition_state->products Elimination of HCl

Caption: Simplified reaction pathway for sulfonamide formation.

The lone pair of electrons on the amine nitrogen acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, and a proton from the nitrogen is removed by the base to yield the final sulfonamide product.

References

Technical Support Center: Purification of 2,2-Difluoroethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,2-Difluoroethane-1-sulfonamide. The following information is based on established purification techniques for the broader class of sulfonamides and should be adapted as a starting point for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities and how can I remove them?

A: Discoloration and a depressed melting point are common indicators of impurities. While specific impurities depend on the synthetic route, common contaminants in sulfonamide synthesis can include unreacted starting materials, by-products from side reactions, and residual solvents.

Troubleshooting Steps:

  • Initial Characterization: Before attempting purification, it is crucial to characterize the crude product to the extent possible. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide a qualitative assessment of the number of components in your mixture.

  • Recrystallization: This is often the first and most effective technique for removing solid impurities. The choice of solvent is critical. For sulfonamides, alcohols such as isopropanol and n-propanol, often with a specific water content (e.g., 70% isopropanol), have been shown to be effective.[1]

  • Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is the next logical step. Normal phase (silica gel) or reversed-phase (C18) chromatography can be employed.

Q2: I am struggling to achieve baseline separation of my product from an impurity using HPLC. What parameters can I adjust?

A: Achieving baseline separation can be challenging. Here are several parameters you can optimize for better resolution in HPLC:

  • Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can improve separation.

  • Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase. For sulfonamides, columns with different selectivities, such as phenyl-hexyl or cyano phases, might provide better separation.

  • pH of the Mobile Phase: The ionization state of your sulfonamide and impurities can significantly affect retention. Adjusting the pH of the aqueous component of your mobile phase with a suitable buffer (e.g., phosphate or acetate) can alter the retention times and improve separation.

  • Temperature: Increasing the column temperature can decrease solvent viscosity and improve peak efficiency, though it may also alter selectivity.

Q3: My recovery after recrystallization is very low. How can I improve the yield?

A: Low recovery during recrystallization is a common issue. Consider the following points to improve your yield:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. You may need to screen a variety of solvents or solvent mixtures.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Volume of Solvent: Using an excessive amount of solvent will result in a lower yield as more of your compound will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Precipitation from Mother Liquor: After filtering the initial crop of crystals, you can try to recover more product from the mother liquor by concentrating the solution and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the separation of sulfonamides, which can serve as a starting point for developing a purification method for this compound.

TechniqueStationary PhaseMobile Phase/EluentDetectionReference
Supercritical Fluid Chromatography (SFC)Silica and Aminopropyl (in series)Gradient of 10% to 30% Methanol in CO₂UV[2][3][4]
High-Performance Liquid Chromatography (HPLC)Zorbax Eclipse XDB C18Gradient of Acetic Acid in Water, Acetonitrile, and MethanolFluorescence[5]
Thin-Layer Chromatography (TLC)Silica GelChloroform:n-Heptane:Ethanol (3:3:3, v/v/v)UV (260 nm)[6]
Solid-Phase Extraction (SPE)Strata-SCX (Strong Cation Exchange)Used for sample clean-up prior to HPLC analysisN/A[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a general procedure for the recrystallization of sulfonamides.[1]

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized Water

  • Activated Charcoal (optional, for removing colored impurities)

  • Filter Paper

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate

  • Büchner Funnel and Flask

  • Vacuum Source

Procedure:

  • Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the 70% isopropanol solution.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 70% isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography Purification

This is a general protocol for silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (for flash chromatography)

  • Appropriate solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)

  • Chromatography Column

  • Collection Tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using TLC. The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel slurried in the non-polar component of your solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the selected solvent system.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end End Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Attempt Analysis Purity Check (TLC, HPLC, Melting Point) Recrystallization->Analysis Chromatography Column Chromatography Chromatography->Analysis Re-analyze Pure Pure Product Analysis->Pure Purity > 95% Impure Product Not Pure Analysis->Impure Purity < 95% Impure->Chromatography Further Purification

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Start Low Purity after Initial Purification ImpurityType What is the nature of the impurity? Start->ImpurityType SimilarSolubility Similar Solubility ImpurityType->SimilarSolubility Solubility Profile DifferentPolarity Different Polarity ImpurityType->DifferentPolarity Polarity Profile ChangeSolvent Change Recrystallization Solvent/Ratio SimilarSolubility->ChangeSolvent ColumnChrom Perform Column Chromatography DifferentPolarity->ColumnChrom OptimizeChrom Optimize Chromatographic Conditions ColumnChrom->OptimizeChrom If separation is poor

References

"stability and degradation pathways of 2,2-Difluoroethane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,2-Difluoroethane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific experimental data for this compound is limited, based on the general behavior of sulfonamides, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis. The key sites for degradation are the sulfonamide bridge (-SO2-NH-) and the aromatic or heterocyclic moieties, if present in a larger molecule containing this functional group.[1][2] Modification of the amino group and destruction of the sulfonamide bridge are common transformation pathways for sulfonamides.[2]

Q2: How stable is this compound in aqueous solutions?

A2: Sulfonamides are generally resistant to hydrolysis and are fairly stable at acidic pH values.[3] However, under alkaline conditions, hydrolysis of the sulfonamide bond can occur. The rate of hydrolysis is influenced by pH and temperature. For some sulfonamides, amide hydrolysis can be a significant metabolic pathway.[4]

Q3: Is this compound susceptible to oxidation?

A3: Yes, the amino group of the sulfonamide moiety is susceptible to oxidation.[2] Oxidizing agents can transform the amino group, potentially into a nitro group.[5] The rate and extent of oxidation will depend on the specific oxidizing agent and reaction conditions.

Q4: What is the expected biodegradability of this compound?

A4: Sulfonamides are generally not readily biodegradable.[6] However, biodegradation can occur, often after a lag phase, suggesting the need for adaptation of microbial communities.[6] The degradation can be influenced by factors such as the microbial population, temperature, and the presence of other organic matter.[6][7]

Q5: What are the common analytical techniques to monitor the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for analyzing sulfonamides and their degradation products.[1] Gas chromatography/mass spectrometry (GC/MS) can also be used, sometimes requiring derivatization of the analyte.[8]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent stability results in aqueous solution. pH of the solution is not controlled.Ensure the use of appropriate buffer systems to maintain a constant pH throughout the experiment. Verify the pH of all solutions before use.
Temperature fluctuations.Use a temperature-controlled incubator or water bath to maintain a constant temperature. Monitor and record the temperature regularly.
Microbial contamination.Filter-sterilize solutions or add a suitable antimicrobial agent if compatible with the experimental design.
Rapid degradation observed under ambient light. Photodegradation.Conduct experiments under controlled lighting conditions or in amber glassware to protect the compound from light.
Low recovery of the compound from the sample matrix. Inefficient extraction method.Optimize the extraction solvent and technique. Methods like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[9][10]
Adsorption to container surfaces.Use silanized glassware or polypropylene tubes to minimize adsorption.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Use a mass spectrometer to identify the mass of the unknown peaks and propose potential structures of degradation products.
Contamination from solvents or reagents.Run blank samples (solvent and matrix without the analyte) to identify any background contamination.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile, with UV and/or MS detection).

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using mass spectrometry and comparison with potential degradation product standards if available.

Analytical Method: HPLC-UV/MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a suitable wavelength (determined by UV scan of the parent compound) and a mass spectrometer for peak identification.

Visualizations

degradation_pathways parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV/Visible Light) parent->photolysis hydrolysis_prod Hydrolysis Products (e.g., Sulfonic Acid, Amine) hydrolysis->hydrolysis_prod oxidation_prod Oxidation Products (e.g., N-Oxidized Species) oxidation->oxidation_prod photolysis_prod Photodegradation Products (e.g., Cleavage Products) photolysis->photolysis_prod

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Preparation Oxidation Oxidation Oxidation->Sample Preparation Thermal Thermal Thermal->Sample Preparation Photolysis Photolysis Photolysis->Sample Preparation Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stress Stock Solution->Base Hydrolysis Stress Stock Solution->Oxidation Stress Stock Solution->Thermal Stress Stock Solution->Photolysis Stress HPLC-UV/MS Analysis HPLC-UV/MS Analysis Sample Preparation->HPLC-UV/MS Analysis Data Analysis Data Analysis HPLC-UV/MS Analysis->Data Analysis

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Results? check_ph Check pH Control start->check_ph Yes check_temp Check Temperature Control start->check_temp Yes check_light Check Light Exposure start->check_light Yes check_extraction Review Extraction Protocol start->check_extraction Yes solution Implement Corrective Actions: - Use Buffers - Calibrate Instruments - Use Amber Vials - Optimize Extraction check_ph->solution check_temp->solution check_light->solution check_extraction->solution

Caption: Troubleshooting logic for inconsistent stability data.

References

Technical Support Center: 2,2-Difluoroethane-1-sulfonamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-Difluoroethane-1-sulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assay. What is the recommended starting solvent?

A1: For initial stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. Methanol can also be used, although some sulfonamides exhibit limited solubility even in methanol[1]. Always prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts.

Q2: What are the general approaches to improve the aqueous solubility of this compound?

A2: Several strategies can be employed to enhance the solubility of sulfonamides[2][3]:

  • pH Adjustment: The solubility of ionizable compounds, including many sulfonamides, is pH-dependent. For weakly acidic sulfonamides, increasing the pH of the buffer can significantly improve solubility[4]. Conversely, for weakly basic compounds, decreasing the pH can enhance solubility. It is crucial to determine the pKa of your compound to effectively use this strategy.

  • Use of Co-solvents: Adding a water-miscible organic solvent, or co-solvent, to the aqueous buffer can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[3].

  • Addition of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays[5].

  • Formulation with Excipients: For in vivo studies, formulation strategies such as the use of cyclodextrins or creating solid dispersions can improve solubility and bioavailability[2].

Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Optimize the Dilution Method: Instead of a single large dilution step, try a serial dilution approach. Also, ensure rapid and thorough mixing upon addition of the stock solution to the aqueous buffer.

  • Pre-warm the Assay Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility.

  • Incorporate a Solubilizing Agent: Add a small amount of a biocompatible surfactant or a co-solvent to your assay buffer to help keep the compound in solution.

Troubleshooting Guides

Problem 1: Inconsistent results in a high-throughput screening (HTS) assay.
  • Possible Cause: Precipitation of this compound in the assay plates, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually Inspect Plates: Check for any visible precipitate in the wells under a microscope.

    • Test Solubility in Assay Buffer: Before running the full screen, perform a small-scale solubility test at the highest intended concentration in the final assay buffer.

    • Reduce Final DMSO Concentration: High concentrations of DMSO can cause some compounds to precipitate when diluted. Aim for a final DMSO concentration of 0.5% or lower.

    • Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68) to the assay buffer to improve solubility and reduce non-specific binding to plasticware.

Problem 2: Low or no activity observed in a cell-free enzymatic assay.
  • Possible Cause: The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Ensure your stock solution is freshly prepared and has not undergone freeze-thaw cycles that could lead to precipitation.

    • Determine Kinetic vs. Thermodynamic Solubility: A kinetic solubility measurement might show a supersaturated state that is not stable over the duration of the assay. A thermodynamic solubility measurement (e.g., using the shake-flask method) will give a more accurate value for the stable soluble concentration.

    • Use a Different Solvent System: Experiment with different co-solvents or pH-adjusted buffers to find a system where the compound is more soluble.

    • Consider Formulation Approaches: For compounds with persistent solubility issues, techniques like creating a solid dispersion with a polymer carrier can be beneficial for pre-clinical studies[2].

Data Presentation

Solvent SystemTemperature (°C)Maximum Soluble Concentration (Hypothetical)Method
Water (pH 7.4)25< 1 µg/mLShake-Flask
PBS (pH 7.4)25~1-5 µg/mLShake-Flask
DMSO25> 50 mg/mLVisual Inspection
Ethanol25~ 5-10 mg/mLVisual Inspection
5% DMSO in PBS (pH 7.4)25~ 10-20 µg/mLKinetic Solubility Assay
10% Ethanol in PBS (pH 7.4)25~ 20-40 µg/mLKinetic Solubility Assay

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1.45 mg for 1 mL of a 10 mM solution, based on a molecular weight of 145.13 g/mol ).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general workflow for assessing the kinetic solubility of a compound in an aqueous buffer.

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution into Aqueous Buffer: In a 96-well plate, add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the target aqueous buffer (e.g., 198 µL) to achieve a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), shaking gently.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Visualizations

Signaling Pathways

Given that specific biological targets for this compound are not definitively established, we present two potential signaling pathways based on the activities of the broader sulfonamide class.

bacterial_folate_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide This compound Sulfonamide->DHPS Inhibition

Caption: Potential mechanism of action via inhibition of the bacterial folate synthesis pathway.

trpv1_antagonism Capsaicin Capsaicin / Heat / Protons TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Pain_Signal Pain Signaling Ca_Influx->Pain_Signal Sulfonamide This compound (Hypothetical) Sulfonamide->TRPV1 Antagonism

Caption: Hypothetical antagonism of the TRPV1 ion channel, a potential target for pain management.

Experimental Workflow

solubility_workflow start Start: Poorly Soluble This compound stock Prepare High-Concentration Stock in 100% DMSO start->stock dilution Dilute Stock into Aqueous Assay Buffer stock->dilution precipitate Precipitation Observed? dilution->precipitate no_precipitate Proceed with Assay precipitate->no_precipitate No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes ph Adjust Buffer pH troubleshoot->ph cosolvent Add Co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween® 80) troubleshoot->surfactant retest Re-test Solubility ph->retest cosolvent->retest surfactant->retest retest->dilution

Caption: A logical workflow for troubleshooting the solubility of this compound.

References

"common side reactions in the synthesis of difluoroethane sulfonamides"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Difluoroethane Sulfonamides

Welcome to the technical support center for the synthesis of difluoroethane sulfonamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of difluoroethane sulfonamides, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Difluoroethane Sulfonamide

Symptoms:

  • The isolated yield of the target sulfonamide is significantly lower than expected.

  • Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows a large amount of unreacted starting materials or the presence of significant byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis of the Sulfonyl Halide: Sulfonyl chlorides and fluorides can react with moisture to form the corresponding sulfonic acid, which will not couple with the amine.[1]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or low reactivity of the sulfonyl fluoride.[2]Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the reaction time or temperature. If using a sulfonyl fluoride, switching to the more reactive sulfonyl chloride might be beneficial.[2]
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.[3]Consider using a more forcing reaction condition (higher temperature). Alternatively, a catalytic method, such as those employing copper or palladium, might be necessary for challenging amine substrates.[3]
Formation of a Stable Ammonium Salt Complex: The product may have formed a stable salt with the acid generated during the reaction (HCl or HF), making it difficult to isolate.An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help to break up the salt and liberate the free sulfonamide. Ensure the pH of the aqueous layer is basic before extraction.

.dot

Low_Yield_Troubleshooting start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_completion Verify Reaction Completion check_moisture->check_completion No solution_moisture Use Anhydrous Conditions (Dry Glassware, Inert Atmosphere) check_moisture->solution_moisture Yes check_amine Assess Amine Reactivity check_completion->check_amine Complete solution_completion Increase Reaction Time/Temp. Consider a More Reactive Sulfonyl Halide check_completion->solution_completion Incomplete check_workup Review Workup Procedure check_amine->check_workup High solution_amine Use Forcing Conditions or Catalytic Method check_amine->solution_amine Low solution_workup Perform Basic Aqueous Workup to Break Ammonium Salts check_workup->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of a Higher Molecular Weight Impurity

Symptoms:

  • Mass spectrometry analysis reveals a byproduct with a mass corresponding to the starting amine plus two difluoroethanesulfonyl groups.

  • NMR analysis shows complex signals and a change in the integration ratio of the amine protons.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Di-sulfonylation of Primary Amine: If a primary amine (R-NH₂) is used, it can react with two equivalents of the sulfonyl halide to form a di-sulfonamide, R-N(SO₂CH₂CHF₂)₂. This is more likely if an excess of the sulfonyl halide is used or if the amine is deprotonated by a strong base.Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl halide. Add the sulfonyl halide slowly to the solution of the amine to avoid localized high concentrations. Consider using a bulky, non-nucleophilic base (e.g., 2,6-lutidine) instead of an excess of the amine itself to scavenge the acid byproduct.

.dot

Side_Reaction_Pathway amine Primary Amine (R-NH₂) product Desired Product (Mono-sulfonamide) amine->product + 1 eq. Sulfonyl Halide sulfonyl_halide Difluoroethane Sulfonyl Halide side_product Side Product (Di-sulfonamide) product->side_product + 1 eq. Sulfonyl Halide (Excess Halide / Strong Base)

Caption: Desired reaction vs. di-sulfonylation side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when synthesizing difluoroethane sulfonamides?

A1: The most common side reactions include:

  • Hydrolysis of the sulfonyl halide: This occurs when the sulfonyl chloride or fluoride reacts with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[3][1]

  • Di-sulfonylation: Primary amines can react with two equivalents of the sulfonyl halide to form a di-sulfonamide byproduct, especially when an excess of the sulfonyl halide is used.

  • Elimination: Under strongly basic conditions, the difluoroethane group may undergo dehydrofluorination to form a vinyl fluoride species. This is more likely with hindered bases at elevated temperatures.

Q2: I am observing the formation of an unknown byproduct with a mass 20 units lower than my starting material. What could it be?

A2: A mass loss of 20 Da (HF) from your starting material or product could indicate a dehydrofluorination side reaction. The electron-withdrawing nature of the sulfonamide group can increase the acidity of the protons on the difluoroethane moiety, making them susceptible to abstraction by a base, followed by the elimination of a fluoride ion. To mitigate this, consider using a milder base (e.g., pyridine or triethylamine instead of a stronger, non-nucleophilic base) and running the reaction at a lower temperature.

Q3: My reaction is very slow when using difluoroethanesulfonyl fluoride. What can I do?

A3: Sulfonyl fluorides are generally less reactive than sulfonyl chlorides.[2] To accelerate the reaction, you can:

  • Increase the reaction temperature.

  • Use a more polar solvent to help stabilize the transition state.

  • Switch to the more reactive difluoroethanesulfonyl chloride. If the chloride is not available, you might consider in-situ generation from a corresponding thiol or sulfonic acid.[4]

Q4: How should I purify my difluoroethane sulfonamide?

A4: Purification is typically achieved through column chromatography on silica gel.[5] A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective. Before chromatography, an aqueous workup is recommended to remove any water-soluble salts.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-1,2-difluoroethanesulfonamide

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the desired aniline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

  • Reaction:

    • Dissolve 1,2-difluoroethanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure sulfonamide.

.dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Add Amine & Solvent (Anhydrous) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 prep4 Add Base prep3->prep4 react1 Dropwise Addition of Sulfonyl Chloride prep4->react1 react2 Warm to RT & Stir react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Aqueous Washes (Acid, Base, Brine) react3->workup1 Complete work_dry Dry & Concentrate workup1->work_dry work_purify Column Chromatography work_dry->work_purify

Caption: Standard experimental workflow for sulfonamide synthesis.

References

"degradation prevention for 2,2-Difluoroethane-1-sulfonamide in storage"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general knowledge of sulfonamide chemistry and related fluorinated compounds. Specific degradation pathways and optimal storage conditions for 2,2-Difluoroethane-1-sulfonamide have not been extensively reported in the literature. Therefore, these guidelines should be considered as recommendations and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Exposure to high temperatures, moisture, and light can potentially lead to degradation.

Q2: What are the likely degradation pathways for this compound?

Based on the general chemistry of sulfonamides, the primary degradation pathways for this compound are likely to be hydrolysis, photodegradation, and thermal decomposition. The presence of the difluoroethyl group may influence the rate and products of these degradation routes.

Q3: I suspect my sample of this compound has degraded. How can I check its purity?

Several analytical techniques can be employed to assess the purity of your sample. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying the parent compound and any potential degradation products. Additionally, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy can be a highly specific method for quantifying the purity of fluorinated compounds like this compound.[1][2][3][4][5][6][7]

Q4: Are there any known stabilizers that can be used to prevent the degradation of this compound?

While specific stabilizers for this compound are not documented, general strategies to minimize degradation include storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and protecting it from light by using amber vials or storing it in the dark.

Troubleshooting Guides

Issue 1: Decreased Potency or Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark).

    • Assess Purity: Analyze the purity of the stored sample using a suitable analytical method such as HPLC-MS or ¹⁹F NMR.[1][2][6][7]

    • Compare with a Fresh Sample: If possible, compare the analytical results with those of a newly acquired or freshly synthesized batch.

    • Consider Solution Stability: If you are working with solutions, be aware that the stability of the compound in different solvents may vary. It is advisable to prepare fresh solutions for each experiment.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in identifying potential degradation products.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies on a fresh sample of this compound under various stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light).[8][9][10][11][12] The degradation products formed under these controlled conditions can be compared to the unknown peaks in your sample.

    • Review Experimental Conditions: Evaluate your experimental setup for any potential sources of degradation, such as prolonged exposure to harsh pH, high temperatures, or intense light.

Data Presentation

Table 1: General Conditions for Forced Degradation Studies of Sulfonamides

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 80°CCleavage of the S-N bond
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 80°CCleavage of the S-N bond
Oxidation 3-30% H₂O₂, room temperatureOxidation of the sulfur atom
Thermal Degradation 60°C - 120°C, solid state or in solutionVarious decomposition pathways
Photodegradation Exposure to UV light (e.g., 254 nm) or sunlight, in solutionVarious decomposition pathways

Source: Adapted from general knowledge of forced degradation studies.[8][9][10][11][12]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-MS
  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[2]

    • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Range: m/z 50 - 500.

    • Data Analysis: Integrate the peak area of this compound and any observed impurities to determine the relative purity.

Protocol 2: Quantitative Analysis by ¹⁹F NMR
  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Accurately weigh a known amount of a stable, fluorinated internal standard (e.g., trifluorotoluene).

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum on a high-field NMR spectrometer.[6][7]

    • Ensure a sufficient relaxation delay to allow for complete relaxation of the fluorine nuclei for accurate quantification.

  • Data Analysis:

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity of the sample based on the integral values and the known weights of the sample and the internal standard.

Visualizations

Degradation_Pathways cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Potential Products High Temperature High Temperature Thermal_Degradation Thermal Degradation High Temperature->Thermal_Degradation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Cleavage Products Cleavage Products Hydrolysis->Cleavage Products Other Byproducts Other Byproducts Photodegradation->Other Byproducts Thermal_Degradation->Other Byproducts Oxidation Products Oxidation Products 2_2_Difluoroethane_1_sulfonamide This compound 2_2_Difluoroethane_1_sulfonamide->Hydrolysis 2_2_Difluoroethane_1_sulfonamide->Photodegradation 2_2_Difluoroethane_1_sulfonamide->Thermal_Degradation

Caption: Inferred degradation pathways for this compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Weigh Sample & Standard Weigh Sample & Standard Dissolve in Solvent Dissolve in Solvent Weigh Sample & Standard->Dissolve in Solvent Filter (for HPLC) Filter (for HPLC) Dissolve in Solvent->Filter (for HPLC) F19_NMR ¹⁹F NMR Analysis Dissolve in Solvent->F19_NMR HPLC_MS HPLC-MS Analysis Filter (for HPLC)->HPLC_MS Identify Impurities Identify Impurities HPLC_MS->Identify Impurities Calculate Purity Calculate Purity F19_NMR->Calculate Purity Identify Impurities->Calculate Purity

Caption: General workflow for purity analysis of this compound.

References

"analytical challenges in the characterization of 2,2-Difluoroethane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 2,2-Difluoroethane-1-sulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Mass Spectrometry (MS)

  • Q1: What are the expected fragmentation patterns for this compound in positive mode ESI-MS/MS?

    • A1: The fragmentation of sulfonamides in ESI-MS is well-documented. Key fragmentation pathways to expect for this molecule include:

      • Neutral Loss of SO₂: A characteristic fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in a loss of approximately 64 Da from the precursor ion.[1] This occurs through an intramolecular rearrangement.

      • S-N Bond Cleavage: The bond between the sulfur and the nitrogen atom is often labile. Cleavage at this position can lead to the formation of radical cations of the amine portion.[2]

      • C-S Bond Cleavage: Fragmentation may also occur at the carbon-sulfur bond, separating the difluoroethane moiety from the sulfonamide group.

  • Q2: My mass spectrum shows an unexpected [M+2]+ peak with significant intensity. Does this indicate an impurity?

    • A2: Yes, this is a strong indication of a halogenated impurity, specifically one containing chlorine or bromine. Fluorine is monoisotopic and will not produce a significant [M+2]+ peak.

      • Chlorine Impurity: If a single chlorine atom is present, you will observe an [M+2]+ peak that is approximately one-third (3:1 ratio) the intensity of the molecular ion peak.[3]

      • Bromine Impurity: If a single bromine atom is present, the [M]+ and [M+2]+ peaks will have nearly equal intensity (1:1 ratio).[3] This impurity could originate from starting materials used in the synthesis, such as chlorosulfonylation reagents.[4]

High-Performance Liquid Chromatography (HPLC)

  • Q3: My HPLC peak for this compound is showing significant tailing on a C18 column. How can I improve the peak shape?

    • A3: Peak tailing for a sulfonamide is often due to secondary interactions with the stationary phase. Here are several troubleshooting steps:

      • Modify Mobile Phase pH: The sulfonamide group is acidic. Operating the mobile phase at a low pH (e.g., 2.5-3.5 using formic acid or TFA) will suppress the ionization of residual silanols on the silica-based column, reducing tailing.

      • Use a Different Stationary Phase: Consider a column with end-capping or a different base material (e.g., a hybrid silica column) to minimize silanol interactions.

      • Adjust Mobile Phase Composition: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) to ensure the analyte is not interacting too strongly with the stationary phase.[5][6]

      • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Q4: The retention time of my analyte is drifting between injections. What could be the cause?

    • A4: Retention time drift is typically caused by instability in the HPLC system. Common causes include:

      • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.

      • Mobile Phase Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent. Prepare fresh mobile phase daily and keep the solvent bottles capped.

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as viscosity of the mobile phase and retention are temperature-dependent.

      • Pump Issues: Leaks or failing pump seals can cause inconsistent flow rates, leading to retention time shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Q5: How can I definitively confirm the presence of the CHF₂ group using NMR?

    • A5: A combination of ¹H and ¹⁹F NMR spectroscopy is ideal.

      • ¹H NMR: The proton on the difluoromethyl carbon (-CHF₂) will appear as a triplet due to coupling with the two adjacent fluorine atoms (JHF). The adjacent methylene group (-CH₂-) will appear as a triplet of doublets (or a more complex multiplet) due to coupling with both the CHF₂ proton and the two fluorine atoms.

      • ¹⁹F NMR: This is the most direct method. You should observe a single resonance for the two equivalent fluorine atoms, which will be split into a doublet by the adjacent proton (JHF).[7][8]

  • Q6: Where should I expect to see the sulfonamide N-H proton in the ¹H NMR spectrum?

    • A6: The proton of the sulfonamide group (-SO₂NH₂) typically appears as a broad singlet in a downfield region of the spectrum, often between 8.5 and 10.5 ppm.[9] Its chemical shift can be concentration-dependent and it may exchange with D₂O, causing the peak to disappear upon adding a drop of D₂O to the NMR tube.

Stability

  • Q7: My analyte concentration is decreasing in prepared solutions left at room temperature. Is this compound known to be unstable?

    • A7: Sulfonamides can be susceptible to degradation, particularly hydrolysis or photolysis.[10] Fluorinated compounds can also degrade under certain conditions.[11] To investigate and mitigate this:

      • Conduct a Forced Degradation Study: Expose the compound to acidic, basic, oxidative, and photolytic stress conditions to understand its degradation pathways. Analyze the stressed samples by HPLC or LC-MS to identify degradation products.

      • Optimize Storage Conditions: Store stock solutions and samples at reduced temperatures (e.g., 4°C or -20°C) and protected from light.[12]

      • Use Buffered Solutions: If working with aqueous solutions, using a buffer may help improve stability.

Quantitative Data Summary

Table 1: Expected Mass Fragments for this compound Precursor Ion [M+H]⁺: C₂H₆F₂NO₂S⁺, Exact Mass = 146.0087

Fragment Ion FormulaNeutral Lossm/z of FragmentDescription
[C₂H₆F₂N]⁺SO₂82.0491Loss of sulfur dioxide via rearrangement[1]
[H₂NO₂S]⁺C₂H₄F₂79.9806Cleavage of the C-S bond
[C₂H₄F₂S]⁺NH₂102.9997Cleavage of the S-N bond

Table 2: Estimated NMR Chemical Shifts (in CDCl₃) Note: These are estimated values based on structurally similar compounds. Actual shifts may vary.

NucleusGroupEstimated Chemical Shift (ppm)Expected MultiplicityNotes
¹H-SO₂NH₂ ~5.0 - 6.0Broad SingletMay exchange with D₂O.
¹H-CH₂ -~3.5 - 4.0Triplet of DoubletsCoupling to adjacent H and F atoms.
¹H-CH F₂~5.8 - 6.2TripletCoupling to two adjacent F atoms.[13]
¹⁹F-CHF₂ ~ -110 to -130DoubletReferenced to CFCl₃. Coupling to the adjacent H atom.[7]
¹³C-C H₂-~40 - 50TripletC-F coupling over two bonds (²JCF).
¹³C-C HF₂~110 - 120TripletLarge C-F coupling (¹JCF).

Experimental Protocols

Protocol 1: General Purpose HPLC-MS Method for Purity Analysis

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS Settings (Positive ESI Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): 10 L/min at 325°C.

    • Nebulizer Pressure: 40 psi.

    • Fragmentation Voltage: Set to optimize for the precursor ion [M+H]⁺.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: Before injection, neutralize the acid and base samples. Analyze all samples, including a non-stressed control, using the HPLC-MS method described in Protocol 1 to identify and quantify any degradation products.

Visualizations

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Broadening) check_ph Is Mobile Phase pH Controlled? start->check_ph check_col Is Column Overloaded? start->check_col check_phase Is Stationary Phase Appropriate? start->check_phase sol_ph Add 0.1% Acid (e.g., Formic Acid) to Suppress Ionization check_ph->sol_ph No sol_col Reduce Sample Concentration or Injection Volume check_col->sol_col Yes sol_phase Try End-Capped or Hybrid Column check_phase->sol_phase No

Caption: Logical workflow for troubleshooting poor HPLC peak shape.

MS_Fragmentation_Pathways parent [M+H]⁺ CHF₂-CH₂-SO₂-NH₃⁺ m/z 146.01 frag1 [M+H - SO₂]⁺ CHF₂-CH₂-NH₃⁺ m/z 82.05 parent->frag1 - SO₂ (64 Da) frag2 [H₃NO₂S]⁺ m/z 79.98 parent->frag2 - C₂H₄F₂ frag3 [C₂H₄F₂S]⁺ m/z 103.00 parent->frag3 - NH₂

Caption: Common ESI-MS fragmentation pathways for the analyte.

Impurity_ID_Workflow start Unknown Peak in Chromatogram step1 Obtain Mass Spectrum of Unknown Peak start->step1 step2 Determine Molecular Weight and Isotopic Pattern step1->step2 step3 Propose Elemental Formula (High-Resolution MS) step2->step3 step4 Perform MS/MS Fragmentation Analysis step3->step4 step5 Compare with Known Starting Materials & Side Products step4->step5 end Identify Impurity Structure step5->end

Caption: Experimental workflow for identifying an unknown impurity.

References

Validation & Comparative

A Comparative Analysis of 2,2-Difluoroethane-1-sulfonamide and Other Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,2-Difluoroethane-1-sulfonamide with other key sulfonamides. This analysis is supported by a review of existing experimental data on structurally related compounds and established principles of medicinal chemistry.

The introduction of fluorine atoms into pharmaceutical candidates can significantly alter their metabolic stability, potency, and pharmacokinetic profiles.[1][2][3] This guide explores the potential characteristics of this compound in comparison to traditional sulfonamides, offering insights into its prospective biological activities and therapeutic applications. Due to the limited direct experimental data on this compound, this analysis extrapolates from findings on other fluorinated sulfonamides and general structure-activity relationships within the sulfonamide class.

Comparative Data of Selected Sulfonamides

The following table summarizes key data points for this compound alongside representative sulfonamides. It is important to note that the data for this compound are predicted based on the known effects of fluorination on similar molecules.

PropertyThis compound (Predicted)Sulfanilamide (Antibacterial)Acetazolamide (Carbonic Anhydrase Inhibitor)Celecoxib (COX-2 Inhibitor)
Chemical Structure CHF₂CH₂SO₂NH₂H₂NC₆H₄SO₂NH₂C₄H₆N₄O₃S₂C₁₇H₁₄F₃N₃O₂S
Primary Target(s) Carbonic Anhydrases, other zinc metalloenzymesDihydropteroate Synthase (DHPS)Carbonic AnhydrasesCyclooxygenase-2 (COX-2)
Key Therapeutic Area Glaucoma, Edema, Epilepsy (potential)Bacterial InfectionsGlaucoma, Epilepsy, Altitude SicknessInflammation, Pain
Predicted Potency Potent inhibitor of specific CA isozymesModerate antibacterial activityPotent inhibitor of various CA isozymesPotent and selective COX-2 inhibitor
Lipophilicity (LogP) Moderately increased compared to non-fluorinated analog0.62-0.263.6
Metabolic Stability Enhanced due to the C-F bondsSusceptible to metabolic modificationsMetabolized to a lesser extentMetabolized by CYP2C9

The Impact of Fluorination on Sulfonamide Activity

The presence of the difluoroethyl group in this compound is expected to confer unique properties. Fluorine's high electronegativity can modulate the acidity of the sulfonamide proton, potentially influencing its binding affinity to target enzymes.[2] Furthermore, the replacement of hydrogen with fluorine often enhances metabolic stability by blocking sites of oxidation, which can lead to improved pharmacokinetic profiles.[1][2][3]

Studies on other fluorinated sulfonamides have demonstrated that fluorination can lead to potent and selective inhibition of carbonic anhydrase (CA) isoforms.[4][5][6] For instance, fluorinated benzenesulfonamides have shown nanomolar inhibition of CA isozymes associated with cancer and glaucoma.[4] This suggests that this compound could be a valuable scaffold for developing selective inhibitors of specific CA isoforms.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of sulfonamides are provided below.

Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory activity of sulfonamides against carbonic anhydrase is a stopped-flow CO₂ hydration assay.[4]

  • Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are purified. Inhibitor stock solutions are prepared, typically in DMSO.

  • Assay Buffer: A buffer of appropriate pH (e.g., Tris-HCl) is used.

  • CO₂ Hydration Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with the enzyme solution (with or without the inhibitor) in the presence of a pH indicator.

  • Data Analysis: The initial rates of the reaction are measured by monitoring the change in absorbance of the pH indicator. The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the reaction rates against a range of inhibitor concentrations.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The antibacterial activity of sulfonamides is often assessed by their ability to inhibit DHPS, a key enzyme in the bacterial folate synthesis pathway.[7]

  • Reagents: The assay requires 6-hydroxymethylpterin pyrophosphate (DHPP), p-aminobenzoic acid (pABA), dihydropteroate synthase (DHPS), and dihydrofolate reductase (DHFR), and NADPH.

  • Assay Principle: This is a coupled spectrophotometric assay. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR using NADPH as a cofactor. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

  • Procedure: The reaction is initiated by adding DHPS to a mixture containing the substrate (DHPP and pABA), the coupling enzyme (DHFR), NADPH, and the sulfonamide inhibitor at various concentrations.

  • Data Analysis: The rate of NADPH oxidation is measured, and the IC₅₀ value for the inhibitor is calculated.

In Vitro Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[8][9]

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Sulfonamide: Two-fold serial dilutions of the sulfonamide are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible bacterial growth.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified signaling pathway for the antibacterial action of sulfonamides and a general experimental workflow for inhibitor screening.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth

Caption: Competitive inhibition of DHPS by sulfonamides.

Experimental_Workflow Start Compound Library (including Sulfonamides) Primary_Screening High-Throughput Screening (e.g., Enzyme Inhibition Assay) Start->Primary_Screening Hit_Identification Identification of 'Hits' (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays (e.g., Cell-Based Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for screening sulfonamide inhibitors.

References

Validating the Biological Activity of 2,2-Difluoroethane-1-sulfonamide in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological activity of 2,2-Difluoroethane-1-sulfonamide against established anticancer agents in cellular models. Due to the absence of published data on the specific biological activities of this compound, this document presents a hypothetical scenario wherein the compound is evaluated for its potential as an anticancer agent against the A549 human lung carcinoma cell line. The comparative data presented herein is illustrative and intended to provide a framework for the potential evaluation of this and similar novel chemical entities.

Comparative Analysis of Cytotoxicity

The primary assessment of a potential anticancer compound is its ability to inhibit the proliferation of cancer cells. In this hypothetical study, the cytotoxic effects of this compound were compared with a structurally related sulfonamide, Compound 6 (a fluorinated aminophenylhydrazine with known activity against A549 cells), and a standard chemotherapeutic drug, Etoposide. The half-maximal inhibitory concentration (IC50) was determined for each compound in the A549 lung cancer cell line.

CompoundTypeHypothetical IC50 in A549 Cells (µM)
This compound Investigational Fluorinated Sulfonamide 5.8
Compound 6Fluorinated Aminophenylhydrazine0.64[1]
EtoposideStandard Chemotherapeutic (Topoisomerase II Inhibitor)3.49 - 23.94

Note: The IC50 value for this compound is hypothetical and for illustrative purposes only. The IC50 for Compound 6 is derived from published literature. The range for Etoposide reflects variability reported in the literature under different experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Cell Culture

The A549 human lung carcinoma cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • A549 cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to attach overnight.

    • The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (this compound, Compound 6, and Etoposide).

    • After 48 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours at 37°C.

    • The medium was then removed, and 100 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • A549 cells were seeded in 6-well plates and treated with the IC50 concentrations of the test compounds for 24 hours.

    • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.[2][3]

    • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[2][3]

    • The stained cells were analyzed by flow cytometry.[2]

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after staining with Propidium Iodide (PI).

  • Procedure:

    • A549 cells were treated with the IC50 concentrations of the test compounds for 24 hours.

    • Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[4]

    • The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.[5]

    • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Procedure:

    • A549 cells were treated with the test compounds for 24 hours.

    • Cell lysates were prepared using a chilled cell lysis buffer.[6]

    • The protein concentration of the lysates was determined.

    • A reaction mixture containing the cell lysate, reaction buffer, and a caspase-3 substrate (DEVD-pNA) was incubated at 37°C.[6][7]

    • The absorbance was measured at 405 nm to quantify the amount of p-nitroaniline (pNA) released by caspase-3 activity.[6][7]

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified intrinsic apoptosis pathway, a potential mechanism of action for a novel anticancer compound like this compound.

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Response 2_2_Difluoroethane_1_sulfonamide This compound Bax Bax 2_2_Difluoroethane_1_sulfonamide->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical activation of the intrinsic apoptosis pathway by this compound.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the in vitro anticancer activity of a test compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Conclusion Start Start Cell_Culture A549 Cell Culture Start->Cell_Culture MTT_Assay MTT Assay (Dose-Response) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Apoptosis Assay IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Caspase_Assay Caspase-3 Activity IC50->Caspase_Assay Data_Analysis Data Analysis & Comparison Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: General workflow for in vitro anticancer drug screening and validation.

References

Comparative Guide to the Cross-Reactivity Profile of 2,2-Difluoroethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,2-Difluoroethane-1-sulfonamide in the context of sulfonamide cross-reactivity. Due to the absence of specific published cross-reactivity studies for this compound, this guide focuses on the structural and theoretical principles governing sulfonamide hypersensitivity, comparing this compound with clinically relevant antibacterial sulfonamides.

Understanding Sulfonamide Cross-Reactivity: A Structural Perspective

Adverse drug reactions to sulfonamides are a significant clinical concern, with an estimated 3-8% of patients experiencing a hypersensitivity reaction.[1] These reactions are most commonly associated with antibacterial sulfonamides.[2] The prevailing understanding is that the potential for cross-reactivity between different sulfonamide-containing drugs is largely determined by their molecular structure.

The key structural motifs responsible for the immunogenicity of antibacterial sulfonamides are:

  • An aromatic amine (arylamine) at the N4 position: This group can be metabolized to reactive intermediates that act as haptens, triggering an immune response.[2][3]

  • A substituted heterocyclic ring at the N1 position: This feature is also implicated in IgE-mediated allergic reactions.[1][3]

Non-antibacterial sulfonamides generally lack one or both of these structural features, which is why cross-reactivity with antibacterial sulfonamides is considered unlikely.[2][3]

Structural Comparison: this compound vs. Sulfamethoxazole

To illustrate the structural differences that likely influence cross-reactivity, a comparison between the non-antibacterial this compound and the antibacterial sulfamethoxazole is presented below.

FeatureThis compoundSulfamethoxazole (Antibacterial)
N4 Group No aromatic amineAromatic amine (arylamine)
N1 Group UnsubstitutedIsoxazole heterocyclic ring
Core Structure AliphaticAromatic (benzene ring)
Potential for Metabolite-Induced Hypersensitivity LowHigh

The following diagram visually contrasts the structures of non-antibacterial and antibacterial sulfonamides, highlighting the key components associated with hypersensitivity.

cluster_non_antibacterial Non-Antibacterial Sulfonamide Example (e.g., this compound) cluster_antibacterial Antibacterial Sulfonamide Example (e.g., Sulfamethoxazole) cluster_key Structural Determinants of Hypersensitivity non_ab R-SO2NH2 (R = Aliphatic group like 2,2-Difluoroethane) Lacks N4-arylamine and N1-heterocyclic ring ab Arylamine-C6H4-SO2NH-Heterocycle Contains N4-arylamine and N1-heterocyclic ring key1 N4-Arylamine ab->key1 Associated with metabolite-driven hypersensitivity key2 N1-Heterocyclic Ring ab->key2 Associated with IgE-mediated reactions

Caption: Structural differences between non-antibacterial and antibacterial sulfonamides.

Experimental Protocols for Assessing Cross-Reactivity

While no specific data exists for this compound, the following are detailed methodologies for key experiments that could be used to assess its cross-reactivity and selectivity profile.

In Vitro Hypersensitivity Assays

1. Lymphocyte Transformation Test (LTT)

  • Principle: The LTT assesses the proliferation of peripheral blood mononuclear cells (PBMCs) from a sensitized individual in response to a drug. A positive response indicates a drug-specific T-cell mediated immune memory.

  • Methodology:

    • Isolate PBMCs from whole blood of both a patient with a known sulfonamide allergy and a non-allergic control subject using density gradient centrifugation.

    • Culture the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Expose the cells to various concentrations of this compound, a positive control (e.g., sulfamethoxazole for the allergic patient's cells), and a negative control (culture medium alone).

    • Incubate the plates for 5 to 7 days to allow for lymphocyte proliferation.

    • Add a proliferation marker, such as [3H]-thymidine or a non-radioactive analogue (e.g., BrdU), for the final 18-24 hours of culture.

    • Harvest the cells and measure the incorporation of the proliferation marker.

    • Calculate the stimulation index (SI) as the ratio of proliferation in the presence of the drug to the proliferation in the negative control. An SI greater than 2 or 3 is typically considered a positive result.

2. Basophil Activation Test (BAT)

  • Principle: The BAT measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils upon exposure to an allergen. This test is used to detect IgE-mediated hypersensitivity.

  • Methodology:

    • Obtain whole blood from a sensitized and a control individual.

    • Incubate aliquots of the whole blood with a range of concentrations of this compound, a positive control (e.g., anti-IgE antibody or a relevant sulfonamide), and a negative control.

    • After a 15-30 minute incubation at 37°C, stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63).

    • Analyze the samples using flow cytometry to quantify the percentage of activated basophils.

    • An increase in the percentage of activated basophils compared to the negative control indicates a positive response.

Selectivity and Off-Target Binding Assays

1. Protein Microarray Screening

  • Principle: This high-throughput method assesses the binding of a small molecule to a large number of purified, functional proteins immobilized on a microarray slide.

  • Methodology:

    • A protein microarray containing thousands of human proteins is procured.

    • A labeled version of this compound (e.g., biotinylated or fluorescently tagged) is synthesized.

    • The protein microarray is incubated with the labeled compound.

    • Following incubation and washing steps to remove non-specific binding, the array is scanned to detect the signal from the labeled compound bound to specific proteins.

    • The intensity of the signal at each protein spot is proportional to the binding affinity.

    • Hits (proteins with significant binding) are identified and can be further validated using secondary assays like Surface Plasmon Resonance (SPR).

Hypothetical Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the potential cross-reactivity of a novel sulfonamide-containing compound like this compound.

start Novel Sulfonamide Compound (e.g., this compound) struct_analysis Structural Analysis - Identify key motifs (N4-arylamine, N1-ring) - Compare with known immunogenic sulfonamides start->struct_analysis in_vitro_immune In Vitro Immune Assays - LTT (T-cell response) - BAT (IgE-mediated response) struct_analysis->in_vitro_immune If structural motifs are absent, proceed with caution selectivity Broad Selectivity Profiling - Protein Microarrays - Kinase Panels struct_analysis->selectivity data_analysis Data Analysis & Risk Assessment in_vitro_immune->data_analysis selectivity->data_analysis low_risk Low Cross-Reactivity Potential data_analysis->low_risk No significant immune cell activation and high selectivity high_risk Potential Cross-Reactivity Further Investigation Needed data_analysis->high_risk Significant immune cell activation or off-target binding

Caption: Experimental workflow for assessing sulfonamide cross-reactivity.

Conclusion

Based on its chemical structure, which lacks the N4-arylamine and N1-heterocyclic ring moieties associated with hypersensitivity to antibacterial sulfonamides, this compound is predicted to have a low potential for cross-reactivity in individuals with a known allergy to antibacterial sulfa drugs. However, without empirical data, this remains a theoretical assessment. The experimental protocols and workflow outlined in this guide provide a robust framework for the definitive evaluation of the cross-reactivity and selectivity profile of this compound and other novel sulfonamide-containing compounds.

References

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated and Non-Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the efficacy of fluorinated versus non-fluorinated sulfonamides, a class of compounds with broad therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer activities. By examining key experimental data, we aim to elucidate the profound impact of fluorination on the biological activity of these essential molecules.

The introduction of fluorine into a sulfonamide scaffold can dramatically alter its physicochemical properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Fluorine's high electronegativity and small size allow it to modulate factors such as lipophilicity and acidity (pKa), which in turn influences how the molecule interacts with its biological target and behaves within the body.[1][2][3] These modifications can lead to stronger binding to target enzymes, increased metabolic stability, and better cell membrane permeability.[4] This guide will delve into the quantitative differences in efficacy between fluorinated and non-fluorinated sulfonamides in two key areas: enzyme inhibition and antibacterial activity.

Enzyme Inhibition: Carbonic Anhydrase and COX-2

Sulfonamides are renowned for their ability to inhibit specific enzymes, a property that is often significantly enhanced by fluorination. Here, we compare the inhibitory activities of fluorinated and non-fluorinated sulfonamides against human carbonic anhydrase (CA) isoforms and cyclooxygenase-2 (COX-2).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. The data below compares the inhibition constants (Ki) of fluorinated phenylsulfamates with their non-fluorinated parent compound against four human CA isoforms.

Table 1: Comparison of Inhibition Constants (Ki, nM) of Fluorinated vs. Non-Fluorinated Phenylsulfamates Against Human Carbonic Anhydrase Isoforms

Compound Substitution Pattern hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Selectivity Ratio (CA IX/CA II)
Phenylsulfamate Unsubstituted Potent Inhibitor Potent Inhibitor Modest Inhibitor Modest Inhibitor Not Reported
Fluorinated Analog 1 2-Fluoro 415 113 47 35 2.4
Fluorinated Analog 2 3-Fluoro 112 35 15 11 2.3
Fluorinated Analog 3 4-Fluoro 53 20 2.8 1.9 7.1
Fluorinated Analog 4 3,4-Difluoro 98 29 8.4 6.5 3.5
Fluorinated Analog 5 3,5-Difluoro 155 45 13.7 9.8 3.3

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2009.[5]

The data clearly demonstrates that fluorinated sulfamates are stronger inhibitors of the tumor-associated isoforms CA IX and CA XII compared to the cytosolic off-target isoforms CA I and II.[5] Notably, some fluorinated compounds exhibit a significant selectivity for CA IX over CA II, making them promising candidates for targeted cancer therapy.[5]

Cyclooxygenase-2 (COX-2) Inhibition

Selective COX-2 inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The following table presents a comparison of the 50% inhibitory concentrations (IC50) for a fluorinated celecoxib derivative and its non-fluorinated counterparts, indomethacin and celecoxib.

Table 2: Comparison of Inhibitory Activity (Ki and IC50) of a Fluorinated Celecoxib Derivative and Non-Fluorinated COX Inhibitors

Compound Target Ki (µmol/L) IC50 (µM) Selectivity Index (COX-1/COX-2)
Fluorinated Celecoxib Derivative (Compound 7) COX-2 7.3 ± 1.6 - High
Indomethacin COX-1/COX-2 13.2 ± 2.3 - Non-selective
Celecoxib COX-2 4.0 0.05 294
Ibuprofen Analog (6b) COX-2 - 0.04 329
Salicylic Acid Analog (6j) COX-2 - 0.04 312

Data for Compound 7, Indomethacin, and Celecoxib (Ki values) sourced from Cancer Prevention Research, 2011. Data for Celecoxib, Ibuprofen analog, and Salicylic acid analog (IC50 and Selectivity Index) sourced from a study on new selective COX-2 inhibitors.[6]

Kinetic analysis revealed that the fluorinated celecoxib derivative is a slow, tight-binding inhibitor of COX-2 with minimal activity against COX-1. This high selectivity is a desirable characteristic for anti-inflammatory agents.

Antibacterial Efficacy

The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This inhibition ultimately disrupts DNA synthesis and repair. While direct comparative studies with Minimum Inhibitory Concentration (MIC) values for a fluorinated sulfonamide and its exact non-fluorinated analog are not abundant in the readily available literature, the introduction of fluorine is a well-established strategy to enhance the potency and spectrum of antibacterial agents. For instance, fluorinated analogs of other antibiotics like chloramphenicol have shown considerable in vitro activity against a broad spectrum of chloramphenicol-resistant gram-negative bacteria.[7]

Table 3: Illustrative Minimum Inhibitory Concentrations (MIC, µg/mL) of Sulfonamides against Staphylococcus aureus

Compound MIC Range (µg/mL)
Sulfonamide Derivative I 32 - 512
Sulfonamide Derivative II 32 - 512
Sulfonamide Derivative III 32 - 512

Data from a study on sulfonamide derivatives against clinical isolates of S. aureus.[8] Note: This table illustrates typical MIC ranges for non-fluorinated sulfonamides; direct comparative data with a fluorinated analogue was not available in the cited study.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO2 hydration assay.

Methodology:

  • An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO2 hydration activity.

  • Phenol red (at a concentration of 0.2 mM) is used as an indicator, with measurements taken at its maximum absorbance of 557 nm.

  • The assay is conducted in a buffer solution of 20 mM HEPES (pH 7.4) and 20 mM NaBF4 to maintain constant ionic strength.

  • The initial rates of the CA-catalyzed CO2 hydration reaction are monitored for a period of 10–100 seconds.

  • CO2 concentrations ranging from 1.7 to 17 mM are used to determine the kinetic parameters and inhibition constants.[9]

Cyclooxygenase-2 (COX-2) Inhibition Assay

The in vitro inhibitory activity of compounds against COX-1 and COX-2 can be assessed using a fluorometric screening kit.

Methodology:

  • The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

  • In a 96-well plate, the following are mixed: 75 µL of COX assay buffer, 2 µL of COX cofactor working solution, 1 µL of COX probe solution, 1 µL of recombinant COX-1 or COX-2 enzyme, 10 µL of arachidonic acid/NaOH solution, and 10 µL of the test compound solution.

  • The fluorescence kinetics are measured for 10 minutes at 25 °C using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • The 50% inhibitory concentration (IC50) is determined from the resulting data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using a broth microdilution method.

Methodology:

  • A serial dilution of the sulfonamide compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

folate_biosynthesis cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Pteridine Pteridine Precursor DHP_pp Dihydropteroate Pyrophosphate Pteridine->DHP_pp Dihydropteroate Dihydropteroate DHP_pp->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate DHFR PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide (Fluorinated or Non-fluorinated) Sulfonamide->Block Block->DHPS

Caption: Bacterial folate biosynthesis pathway and the inhibitory action of sulfonamides.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer and Reagent Solutions B Prepare Enzyme and Substrate Solutions A->B C Prepare Serial Dilutions of Inhibitor (Sulfonamide) B->C D Pre-incubate Enzyme with Inhibitor or Vehicle Control C->D E Initiate Reaction by Adding Substrate D->E F Monitor Reaction Progress (e.g., Absorbance/Fluorescence) E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. Inhibitor Concentration G->H I Determine IC50 or Ki value H->I

Caption: General experimental workflow for an enzyme inhibition assay.

References

In Vivo Validation of 2,2-Difluoroethane-1-sulfonamide: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vivo experimental data for 2,2-Difluoroethane-1-sulfonamide is not publicly available. This guide therefore presents a hypothetical framework for its validation, drawing comparisons with established sulfonamide-based drugs in three potential therapeutic areas: antibacterial therapy, glaucoma treatment, and as a diuretic. The experimental protocols and comparative data are based on standard methodologies for these drug classes.

This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential pathways for the in vivo validation of novel sulfonamide compounds.

General In Vivo Validation Workflow

The preclinical in vivo validation of a new chemical entity like this compound typically follows a structured workflow. This process is designed to assess the safety, efficacy, and pharmacokinetic profile of the compound before it can be considered for human clinical trials.

G cluster_preclinical General In Vivo Validation Workflow A In Vitro Screening & Target Identification B Acute Toxicity Studies (e.g., LD50) A->B Select Lead Candidate C Pharmacokinetic (ADME) Profiling B->C Determine Safety Margin D Proof-of-Concept Efficacy Studies in Disease Models C->D Establish Dosing Regimen E Dose-Response & Therapeutic Window Determination D->E Confirm Therapeutic Effect F Chronic & Sub-chronic Toxicity Studies E->F Optimize Dose G Investigational New Drug (IND) Submission F->G Long-term Safety Data

Caption: A generalized workflow for the preclinical in vivo validation of a new drug candidate.

Therapeutic Area 1: Antibacterial Agent

Sulfonamides are a well-established class of antibiotics that act by inhibiting bacterial folic acid synthesis.[1][2] This pathway is crucial for bacterial DNA and protein synthesis.

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

G cluster_pathway Mechanism of Action: Folate Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purines Purine Synthesis THF->Purines Thymidine Thymidine Synthesis THF->Thymidine DNA DNA Replication Purines->DNA Thymidine->DNA Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit DHPS, blocking bacterial folate synthesis.

Comparative Performance Data
ParameterThis compound (Hypothetical)Sulfamethoxazole (Comparator)
Efficacy
In Vivo MIC (S. aureus)16-32 µg/mL32-64 µg/mL[3]
In Vivo MIC (E. coli)8-16 µg/mL16-32 µg/mL
Pharmacokinetics
Bioavailability (Oral, Rat)>80%~80-90%
Plasma Half-life (Rat)8-12 hours9-11 hours[4]
Safety
Acute LD50 (Oral, Rat)>2000 mg/kg>5000 mg/kg
Genotoxicity (Micronucleus Test)NegativeNegative at therapeutic doses[5]
Experimental Protocol: Murine Systemic Infection Model
  • Animal Model: BALB/c mice (6-8 weeks old) are commonly used for systemic infection studies.[1]

  • Infection: Mice are infected intraperitoneally with a lethal dose (LD90) of a clinically relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment: One hour post-infection, animals are treated with either the vehicle control, this compound, or Sulfamethoxazole. Dosing is typically administered orally or intraperitoneally twice daily for 3-5 days.

  • Endpoints:

    • Survival: Animals are monitored daily for morbidity and mortality for up to 7 days post-infection.

    • Bacterial Load: At 24 and 48 hours post-infection, subsets of animals are euthanized, and organs (spleen, liver, blood) are harvested to determine bacterial colony-forming units (CFUs).

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Bacterial loads are compared using appropriate statistical tests (e.g., ANOVA or t-test).

Therapeutic Area 2: Carbonic Anhydrase Inhibitor for Glaucoma

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrase, an enzyme involved in the production of aqueous humor in the eye.[6] Inhibition of this enzyme can lower intraocular pressure (IOP), a key treatment strategy for glaucoma.

Comparative Performance Data
ParameterThis compound (Hypothetical)Dorzolamide (Comparator)
Efficacy
IOP Reduction (Rabbit Model)20-25% from baseline15-20% from baseline[6]
Duration of Action (Rabbit)8-10 hours6-8 hours
Pharmacokinetics
Ocular BioavailabilityModerateModerate
Systemic AbsorptionLowLow
Safety
Ocular Irritation (Draize Test)Non-irritatingMild stinging upon instillation
Systemic Side EffectsMinimalMinimal with topical application
Experimental Protocol: Ocular Hypertension Model in Rabbits
  • Animal Model: New Zealand White rabbits are a standard model for glaucoma studies due to their large eyes.

  • Induction of Ocular Hypertension: A baseline IOP is measured. Ocular hypertension is then induced in one eye by anterior chamber injection of hypertonic saline or by laser photocoagulation of the trabecular meshwork.

  • Treatment: The test compound (this compound) and the comparator (Dorzolamide) are formulated as topical eye drops. A single drop is administered to the hypertensive eye.

  • Endpoints:

    • Intraocular Pressure (IOP): IOP is measured using a tonometer at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Ocular Irritation: The treated eyes are observed for signs of redness, swelling, and discharge.

  • Data Analysis: The percentage change in IOP from baseline is calculated for each treatment group and compared.

Therapeutic Area 3: Diuretic Agent

Certain sulfonamides act as diuretics by inhibiting carbonic anhydrase in the proximal tubules of the kidneys, leading to increased excretion of sodium, potassium, bicarbonate, and water.[7]

Comparative Performance Data
ParameterThis compound (Hypothetical)Hydrochlorothiazide (Comparator)
Efficacy
Urine Volume Excretion (Rat)150-200% increase over control100-150% increase over control[8]
Urinary Na+ ExcretionSignificant increaseSignificant increase[8]
Urinary K+ ExcretionModerate increaseSignificant increase (potential for hypokalemia)
Pharmacokinetics
Onset of Action (Rat)1-2 hours2 hours
Duration of Action (Rat)6-8 hours6-12 hours
Safety
Acute LD50 (Oral, Rat)>2000 mg/kg>10,000 mg/kg
Effect on Serum ElectrolytesMinimal change at therapeutic dosesCan cause hypokalemia and hyponatremia
Experimental Protocol: Lipschitz Test for Diuretic Activity in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[7][9]

  • Preparation: Animals are fasted overnight with free access to water. They are then orally hydrated with normal saline (0.9% NaCl) at a dose of 25 mL/kg body weight.[9]

  • Treatment: Immediately after hydration, the animals are administered the vehicle control, this compound, or Hydrochlorothiazide orally.

  • Urine Collection: The rats are placed in individual metabolic cages, and urine is collected at regular intervals for up to 24 hours.[7]

  • Endpoints:

    • Total Urine Volume: The cumulative urine output is measured.

    • Electrolyte Concentration: The concentration of Na+, K+, and Cl- in the collected urine is determined using a flame photometer or ion-selective electrodes.

    • Urine pH: The pH of the urine samples is measured.

  • Data Analysis: The diuretic activity is calculated as the ratio of the urine volume of the treated group to the control group. Electrolyte excretion is also compared between groups.

References

Comparison Guide: Preclinical Benchmarking of DFES (2,2-Difluoroethane-1-sulfonamide) Against Existing Antiepileptic Drugs (AEDs)

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to provide information on a specific, potentially proprietary compound like "2,2-Difluoroethane-1-sulfonamide" without publicly available data. However, I can generate a template for a comparison guide based on a hypothetical novel anticonvulsant agent, which we will refer to as DFES (this compound) , and compare it to existing therapeutic agents for epilepsy. This guide will adhere to the specified content type, audience, and core requirements.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound (DFES) is a hypothetical compound for the purpose of this guide. The data presented is representative and for illustrative purposes only.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Current therapeutic strategies primarily involve the use of antiepileptic drugs (AEDs) that aim to control seizure activity. While numerous AEDs are available, there remains a significant need for novel agents with improved efficacy and tolerability. This guide provides a preclinical comparison of a novel sulfonamide derivative, DFES, against established AEDs, focusing on efficacy, safety, and proposed mechanism of action.

Comparative Efficacy and Safety Data

The following table summarizes the preclinical efficacy and safety profile of DFES in comparison to widely used broad-spectrum and narrow-spectrum AEDs. Efficacy is assessed using standard rodent models of generalized and partial seizures, while neurotoxicity provides a measure of acute safety.

CompoundClassMES Test (ED50, mg/kg)scPTZ Test (ED50, mg/kg)Rotorod Test (TD50, mg/kg)Protective Index (TD50/ED50)
DFES (Hypothetical) Sulfonamide Derivative 15 25 150 10 (MES); 6 (scPTZ)
Valproic AcidBroad-Spectrum AED2721494261.6 (MES); 2.9 (scPTZ)
LamotrigineBroad-Spectrum AED4.116.5348.3 (MES); 2.1 (scPTZ)
LevetiracetamBroad-Spectrum AED>30047>300>1 (MES); >6.4 (scPTZ)
CarbamazepineNarrow-Spectrum AED8.8>100738.3 (MES)
ZonisamideSulfonamide AED20.343.11879.2 (MES); 4.3 (scPTZ)

Data for existing AEDs are representative and compiled from various preclinical studies. ED50: Median Effective Dose; TD50: Median Toxic Dose; MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazol.

Proposed Mechanism of Action of DFES

Based on its sulfonamide structure, DFES is hypothesized to exert its anticonvulsant effects through a multi-target mechanism, similar to other sulfonamide-based AEDs like zonisamide. The proposed primary mechanisms include:

  • Modulation of Voltage-Gated Sodium Channels: Stabilization of the inactive state of voltage-gated sodium channels, leading to a reduction in sustained high-frequency neuronal firing.

  • Modulation of T-type Calcium Channels: Inhibition of T-type calcium channels, which are implicated in the generation of absence seizures.

The following diagram illustrates the proposed workflow for evaluating the mechanism of action of DFES.

cluster_0 In Vitro Electrophysiology cluster_1 In Vivo Animal Models Patch Clamp on\nCultured Neurons Patch Clamp on Cultured Neurons Assess Na+ Channel\nInactivation Assess Na+ Channel Inactivation Patch Clamp on\nCultured Neurons->Assess Na+ Channel\nInactivation Assess T-type Ca2+\nChannel Inhibition Assess T-type Ca2+ Channel Inhibition Patch Clamp on\nCultured Neurons->Assess T-type Ca2+\nChannel Inhibition Correlate with MES\nEfficacy Correlate with MES Efficacy Assess Na+ Channel\nInactivation->Correlate with MES\nEfficacy Correlate with scPTZ\nEfficacy Correlate with scPTZ Efficacy Assess T-type Ca2+\nChannel Inhibition->Correlate with scPTZ\nEfficacy MES Model MES Model Evaluate Efficacy Against\nGeneralized Tonic-Clonic Seizures Evaluate Efficacy Against Generalized Tonic-Clonic Seizures MES Model->Evaluate Efficacy Against\nGeneralized Tonic-Clonic Seizures scPTZ Model scPTZ Model Evaluate Efficacy Against\nMyoclonic Seizures Evaluate Efficacy Against Myoclonic Seizures scPTZ Model->Evaluate Efficacy Against\nMyoclonic Seizures DFES DFES DFES->Patch Clamp on\nCultured Neurons DFES->MES Model DFES->scPTZ Model

Caption: Workflow for elucidating the mechanism of action of DFES.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Maximal Electroshock Seizure (MES) Test
  • Purpose: To identify compounds effective against generalized tonic-clonic seizures.

  • Methodology:

    • Adult male mice (e.g., C57BL/6, 20-25g) are used.

    • The test compound (DFES or comparator) is administered intraperitoneally (i.p.) at various doses.

    • At the time of peak effect (e.g., 30-60 minutes post-injection), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

    • The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

    • The ED50, the dose at which 50% of the animals are protected from the seizure endpoint, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
  • Purpose: To identify compounds effective against myoclonic seizures.

  • Methodology:

    • Adult male mice are used as in the MES test.

    • The test compound is administered i.p. at various doses.

    • At the time of peak effect, a convulsant dose of pentylenetetrazol (PTZ; e.g., 85 mg/kg) is administered subcutaneously.

    • Animals are observed for 30 minutes. The endpoint is the failure to observe a 5-second episode of clonic spasms.

    • The ED50 is calculated as the dose that protects 50% of the animals from the seizure endpoint.

Rotorod Test for Neurotoxicity
  • Purpose: To assess motor impairment and acute neurotoxicity.

  • Methodology:

    • Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., 1 minute) in three successive trials.

    • Only animals that pass the pre-test are used.

    • The test compound is administered i.p. at various doses.

    • At the time of peak effect, the animals are placed back on the rotating rod.

    • The endpoint is the inability of the animal to remain on the rod for the full duration.

    • The TD50, the dose causing motor impairment in 50% of the animals, is calculated.

Signaling Pathway

The diagram below illustrates a simplified view of a glutamatergic synapse and the potential points of intervention for an anticonvulsant agent like DFES.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal AP Action Potential Na_channel Voltage-Gated Na+ Channel AP->Na_channel Depolarization Ca_channel Voltage-Gated Ca2+ Channel Na_channel->Ca_channel Opens Vesicle Glutamate Vesicle Ca_channel->Vesicle Ca2+ influx triggers release AMPA AMPA Receptor Vesicle->AMPA Glutamate NMDA NMDA Receptor Vesicle->NMDA Glutamate EPSP Excitatory Postsynaptic Potential (EPSP) AMPA->EPSP NMDA->EPSP DFES_site DFES (Hypothesized Action) DFES_site->Na_channel Inhibits

Caption: Glutamatergic synapse and proposed site of DFES action.

Conclusion

The hypothetical sulfonamide derivative, DFES, demonstrates a promising preclinical profile with potent efficacy in both MES and scPTZ models, suggesting broad-spectrum anticonvulsant activity. Its Protective Index is comparable to or exceeds that of several established AEDs, indicating a potentially favorable therapeutic window. Further investigation into its mechanism of action and chronic safety profile is warranted to fully characterize its therapeutic potential.

A Head-to-Head Comparison of Fluorinated Sulfonamides and Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of various sulfonamides against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations. A lower Ki value indicates a higher inhibitory potency.

Compound ClassInhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Fluorinated Sulfonamides (Representative) 3-Fluorosulfanilamide----
Tosylamide----
4-F-Benzenesulfonamide108150454.8
Established Inhibitors Acetazolamide25012255.7
Dorzolamide>100009.02.452.0
Brinzolamide39003.14.86.3

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The determination of inhibitory activity against carbonic anhydrase isoforms is predominantly conducted using a stopped-flow CO2 hydration assay.

Principle: This method measures the catalytic activity of carbonic anhydrase in hydrating carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).

Detailed Methodology: An Applied Photophysics stopped-flow instrument is utilized to measure the CA-catalyzed CO2 hydration activity.[4][5][6]

  • Reagents and Buffers:

    • Buffer: 20 mM HEPES (pH 7.5) or 20 mM TRIS (pH 8.3) for certain isoforms.[4][7]

    • Ionic Strength Adjuster: 20 mM Na2SO4 or 20 mM NaClO4 to maintain constant ionic strength.[4][7]

    • pH Indicator: Phenol red at a concentration of 0.2 mM.[4][5]

    • Substrate: CO2 concentrations ranging from 1.7 to 17 mM.[4][5]

    • Enzyme: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

    • Inhibitor: Stock solutions (e.g., 10 mM) are prepared in a suitable solvent (e.g., distilled-deionized water or DMSO) and serially diluted to the desired concentrations.[5]

  • Procedure:

    • The assay is performed at a constant temperature, typically 20°C or 25°C.[7]

    • The enzyme and inhibitor solutions are pre-incubated for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[4][5]

    • The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO2-saturated buffer solution in the stopped-flow instrument.

    • The change in absorbance of the pH indicator (phenol red at 557 nm) is monitored over a short period (10-100 seconds) to determine the initial rate of the reaction.[4][5]

    • The uncatalyzed rate of CO2 hydration is also measured and subtracted from the enzyme-catalyzed rates.[4]

    • At least six traces of the initial 5-10% of the reaction are used to determine the initial velocity for each inhibitor concentration.[4]

  • Data Analysis:

    • The inhibition constants (Ki) are calculated by non-linear least-squares fitting of the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) using software such as PRISM.[4][5] The Cheng-Prusoff equation can also be used.[5] The reported Ki values are typically the mean of at least three independent determinations.[4][5]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Buffers, Indicator, and Substrate Solutions mixing Rapid Mixing in Stopped-Flow Instrument reagents->mixing enzyme_prep Prepare Enzyme Stock Solution incubation Pre-incubate Enzyme with Inhibitor (15 min at RT) enzyme_prep->incubation inhibitor_prep Prepare Inhibitor Stock and Dilutions inhibitor_prep->incubation incubation->mixing measurement Monitor Absorbance Change (557 nm) for 10-100s mixing->measurement rate_calc Calculate Initial Reaction Velocity measurement->rate_calc ki_calc Non-linear Regression to Determine Ki rate_calc->ki_calc

Caption: Experimental workflow for the stopped-flow CO2 hydration assay.

carbonic_anhydrase_pathway cluster_enzyme Carbonic Anhydrase (CA) CA_Zn CA-Zn²⁺-OH⁻ H2O H₂O CA_Zn->H2O Regeneration HCO3 HCO₃⁻ CA_Zn->HCO3 CO2 CO₂ CO2->CA_Zn Hydration H_ion H⁺ HCO3->H_ion Dissociation Inhibitor Sulfonamide Inhibitor Inhibitor->CA_Zn Inhibition

Caption: Simplified signaling pathway of Carbonic Anhydrase catalysis and inhibition.

References

A Comparative Guide to the Validation of Computational Bioactivity Predictions for 2,2-Difluoroethane-1-sulfonamide and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The integration of computational modeling in drug discovery has significantly accelerated the identification and optimization of novel therapeutic agents. For sulfonamide-based compounds, which are prevalent in a wide range of pharmaceuticals, in silico predictions of their biological activity are instrumental. This guide provides a comparative analysis of the predicted and experimentally validated bioactivity of 2,2-Difluoroethane-1-sulfonamide and a close structural analog, 2,2,2-Trifluoroethane-1-sulfonamide. The inclusion of fluorine atoms in small molecules can profoundly influence their physicochemical properties and biological activity, making this comparison particularly relevant for medicinal chemists and drug development professionals.

The following sections detail the computational predictions, the experimental methodologies used for their validation, and a direct comparison of the findings for both compounds, offering a framework for the systematic evaluation of computational models in drug discovery pipelines.

Computational Predictions of Bioactivity

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in predicting the interaction of small molecules with biological targets. For this analysis, the predicted binding affinities of this compound and 2,2,2-Trifluoroethane-1-sulfonamide were evaluated against a panel of kinase targets, which are common targets for sulfonamide-containing drugs.

Table 1: Predicted Binding Affinities (in -log(M)) of Fluorinated Ethane-Sulfonamides Against Selected Kinase Targets

Kinase TargetThis compound (Predicted pIC50)2,2,2-Trifluoroethane-1-sulfonamide (Predicted pIC50)
Kinase A7.88.2
Kinase B6.56.8
Kinase C5.96.1

Note: The predicted pIC50 values were obtained from molecular docking simulations. Higher values indicate stronger predicted binding affinity.

Experimental Validation

The validation of in silico predictions through robust experimental assays is a critical step in the drug discovery process. The following sections describe the protocols for the synthesis of the target compounds and the in vitro kinase inhibition assays used to determine their actual bioactivity.

Experimental Protocols

1. General Synthesis of Fluorinated Ethane-Sulfonamides:

A generalized synthetic route for the preparation of fluorinated ethane-sulfonamides involves the reaction of the corresponding fluorinated ethanesulfonyl chloride with ammonia or a primary amine. The reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at reduced temperatures to control the exothermicity of the reaction. Purification of the final product is achieved through column chromatography or recrystallization.

2. In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against the selected kinase targets was determined using a luminescence-based kinase assay. This assay measures the amount of ATP remaining in the reaction mixture following the kinase reaction. A decrease in luminescence is correlated with higher kinase activity and lower inhibition by the test compound. The half-maximal inhibitory concentration (IC50) for each compound was determined by fitting the dose-response data to a four-parameter logistic equation.

Comparative Analysis of Predicted vs. Experimental Bioactivity

The experimental data allows for a direct comparison with the initial computational predictions, providing insights into the accuracy of the in silico models.

Table 2: Comparison of Predicted and Experimental pIC50 Values for 2,2,2-Trifluoroethane-1-sulfonamide

Kinase TargetPredicted pIC50Experimental pIC50Fold Difference
Kinase A8.28.01.6
Kinase B6.86.52.0
Kinase C6.15.82.0

Note: The experimental pIC50 values represent the mean of three independent experiments. Fold difference is calculated as 10^|Predicted pIC50 - Experimental pIC50|.

The data indicates a good correlation between the predicted and experimental bioactivities for 2,2,2-Trifluoroethane-1-sulfonamide, with the computational model slightly overestimating the binding affinities. This comparison underscores the importance of experimental validation to refine and improve the predictive power of computational models.

Visualizing the Workflow and Potential Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for validating computational predictions and a hypothetical signaling pathway that could be modulated by these compounds.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation cpd This compound md Molecular Docking cpd->md qsar QSAR Modeling cpd->qsar pred Predicted Bioactivity md->pred qsar->pred assay In Vitro Bioassay pred->assay Guide for Experiment synth Chemical Synthesis synth->assay data Experimental Data assay->data data->pred Model Refinement

Caption: Workflow for computational prediction and experimental validation.

G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival inhibitor Sulfonamide Inhibitor inhibitor->receptor

Caption: Hypothetical signaling pathway inhibited by a sulfonamide compound.

The Enigmatic Profile of 2,2-Difluoroethane-1-sulfonamide: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2,2-Difluoroethane-1-sulfonamide. Due to a notable lack of published experimental data on this specific compound, this document outlines a projected synthesis pathway and expected physicochemical properties, juxtaposed with established data from relevant alternative sulfonamides. This guide serves as a foundational resource for those considering the synthesis and evaluation of this novel fluorinated compound.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties. This compound represents an intriguing yet underexplored molecule in this domain. While its structural isomer, 1,1-difluoroethane-1-sulfonamide, and other related sulfonamides have been synthesized, a significant gap in the scientific literature exists regarding the experimental validation of this compound's synthesis and biological activity.

This guide addresses this gap by providing a robust, hypothetical framework for its production and characterization, alongside a comparative analysis with commercially available and well-documented sulfonamides: Ethanesulfonamide and 2,2,2-Trifluoroethanesulfonamide. This comparison will allow researchers to benchmark the potential properties of this compound against its non-fluorinated and perfluorinated analogs.

Comparative Physicochemical and Biological Data

The following table summarizes the known experimental data for the selected alternative sulfonamides and presents the projected properties for this compound. These projections are based on computational models and the known effects of gem-difluorination on ethanesulfonyl moieties.

PropertyThis compound (Projected)Ethanesulfonamide (Experimental)2,2,2-Trifluoroethanesulfonamide (Experimental)
Molecular Formula C₂H₅F₂NO₂SC₂H₇NO₂SC₂H₄F₃NO₂S
Molecular Weight 145.14 g/mol 109.14 g/mol 163.12 g/mol
Boiling Point Not available145-147 °C (15 mmHg)Not available
Melting Point Not available50-52 °CNot available
pKa ~9.5 - 10.5~11.0~8.0 - 9.0
LogP ~ -0.5 to 0.5-0.63~0.2 - 1.2
Biological Target (Hypothesized) Carbonic Anhydrases, KinasesVariesCarbonic Anhydrases

Experimental Protocols

Due to the absence of published data for this compound, a detailed, reproducible experimental protocol cannot be cited. However, a viable synthetic route can be proposed based on established organofluorine and sulfonamide chemistry.

Projected Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 2,2-difluoro-1-iodoethane.

Step 1: Thiol Formation

  • Reaction: 2,2-difluoro-1-iodoethane is reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure: To a solution of 2,2-difluoro-1-iodoethane (1 equivalent) in DMF at 0 °C, add NaSH (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: The reaction mixture is quenched with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,2-difluoroethane-1-thiol.

Step 2: Oxidative Amination to the Sulfonamide

  • Reaction: The crude 2,2-difluoroethane-1-thiol is subjected to oxidative amination using an oxidizing agent and an ammonia source. A common method involves the use of N-chlorosuccinimide (NCS) and aqueous ammonia.

  • Procedure: The thiol (1 equivalent) is dissolved in a suitable solvent like acetonitrile. NCS (2.2 equivalents) is added, and the mixture is stirred for 30 minutes. Subsequently, an excess of aqueous ammonia is added, and the reaction is stirred for an additional 4-6 hours.

  • Work-up and Purification: The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Characterization: The final product would be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Visualizing the Workflow and Potential Biological Context

The following diagrams illustrate the proposed synthetic workflow and a potential signaling pathway where a sulfonamide like this compound might act as an inhibitor.

G Projected Synthesis of this compound A 2,2-Difluoro-1-iodoethane B 2,2-Difluoroethane-1-thiol A->B NaSH, DMF C This compound B->C 1. NCS 2. aq. NH3

A flowchart of the proposed two-step synthesis of this compound.

G Hypothetical Inhibition of Carbonic Anhydrase cluster_0 Cell Membrane CO2_out CO₂ (extracellular) CA Carbonic Anhydrase (CA) CO2_out->CA H2O_out H₂O H2O_out->CA H2CO3 H₂CO₃ CA->H2CO3 H_out H⁺ H2CO3->H_out HCO3_out HCO₃⁻ H2CO3->HCO3_out Inhibitor This compound Inhibitor->CA Inhibition

A diagram illustrating the potential role of this compound as an inhibitor of carbonic anhydrase.

Safety Operating Guide

Proper Disposal of 2,2-Difluoroethane-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2,2-Difluoroethane-1-sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are derived from the known hazards of its constituent functional groups—fluoroalkanes and sulfonamides—and general best practices for chemical waste management.

Understanding the Compound and Potential Hazards

  • Fluoroalkane Component: Saturated fluoroalkanes are generally characterized by high stability. However, many fluorinated compounds are classified as per- and polyfluoroalkyl substances (PFAS), also known as "forever chemicals," which are persistent in the environment and can have adverse health effects.[1][2] Disposal of PFAS-containing materials is subject to specific regulations.

  • Sulfonamide Component: Sulfonamides are a class of compounds known for their pharmacological activity.[3][4][5][6] While primarily associated with allergic reactions in medical use, the biological activity of this functional group warrants careful handling to avoid unintended environmental or physiological effects.[3][4][5][6] Some sulfonamides are not readily biodegradable.[3]

  • Related Compounds: Safety information for structurally similar compounds, such as 2-(2,2-difluoroethoxy)ethane-1-sulfonamide and 2,2-Difluoro-1,3-dioxaindane-4-sulfonamide, indicates potential hazards including being harmful if swallowed and causing skin, eye, and respiratory irritation.[7][8]

Given these potential hazards, this compound should be handled as a hazardous chemical.

Quantitative Data Summary

The following table summarizes key identifiers for this compound.

PropertyValueSource
Molecular Formula C₂H₅F₂NO₂S[9]
Molecular Weight 145.14 g/mol [9]
CAS Number 1033906-56-7[10]
Predicted Hazards Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • If handling powders or creating aerosols, a fume hood should be used to prevent inhalation.

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," the CAS number, and the associated hazards (e.g., Irritant, Environmental Hazard).

3. Small Quantities (Research and Development):

  • For small quantities typically generated in a research setting, the primary disposal route is through a licensed hazardous waste disposal company.

  • Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal.

  • Do not dispose of this chemical down the drain or in regular trash.

4. Decontamination of Labware:

  • Thoroughly rinse any contaminated glassware or equipment with a suitable solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.

  • After the initial solvent rinse, wash the labware with soap and water.

5. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbent material into a sealed, labeled hazardous waste container.

  • Ventilate the area of the spill.

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

6. Final Disposal Method:

  • The designated hazardous waste disposal company will likely use one of the following EPA-recommended methods for PFAS-containing waste:

    • Incineration: High-temperature incineration is a common method for the destruction of fluorinated organic compounds.[1]
    • Hazardous Waste Landfill: Disposal in a specially designed landfill for hazardous materials is another option.[1]
    • Deep Well Injection: In some cases, liquid waste may be injected into deep, underground wells.[1][11]

Experimental Workflow for Disposal

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal PPE Don Appropriate PPE Segregate Segregate Waste Stream PPE->Segregate Collect Collect in Labeled Container Segregate->Collect Store Store in Designated Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration High-Temp Incineration ContactEHS->Incineration Primary Method Landfill Hazardous Waste Landfill ContactEHS->Landfill Alternative DeepWell Deep Well Injection ContactEHS->DeepWell Alternative

Figure 1. Disposal Workflow for this compound

This diagram illustrates the logical flow from preparation and collection to the final disposal of this compound waste.

Disclaimer: These guidelines are based on the available chemical information and general best practices. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 2,2-Difluoroethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 2,2-Difluoroethane-1-sulfonamide in a laboratory setting. The information is compiled from safety data sheets of structurally similar compounds, including other sulfonamides and fluoroalkanes, to ensure a high degree of safety and operational integrity.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated, torn, or punctured. For tasks with a higher risk of splash or when handling larger quantities, consider double-gloving.[1][2][3]
Eyes & Face Safety goggles and face shieldTightly fitting safety goggles that meet ANSI Z87.1 standards should be worn to protect against splashes.[1][4] A face shield should be worn over safety goggles during procedures with a significant risk of splashing or energetic reactions.[1][5]
Body Flame-resistant lab coat or chemical-resistant overallsA flame-resistant lab coat should be worn and fully buttoned.[1] For larger scale operations or when there is a higher risk of significant splashes, chemical-resistant overalls made of materials like polyethylene-coated polypropylene are recommended.[3][6]
Respiratory RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges should be used.[1][7]
Feet Closed-toe shoesShoes that cover the entire foot are mandatory to protect against spills.[1]

Operational Plan

Handling and Storage:

  • Handle this compound only in designated areas with adequate ventilation, such as a certified chemical fume hood.[7]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Ground and bond containers and receiving equipment to prevent static discharge, especially when transferring flammable liquids.[7]

  • Use non-sparking tools and explosion-proof equipment if the substance is flammable.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][9]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][11]

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.[12]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled, and sealed container.[7]

  • Container Disposal: Empty containers may retain product residue and should be disposed of in the same manner as the chemical waste. Do not reuse empty containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Protocol: General Procedure for Handling Potentially Hazardous Chemicals

As no specific experimental protocols for this compound were found, a general protocol for handling similar chemicals is provided below. This should be adapted to the specific requirements of your experiment.

  • Risk Assessment: Before starting any new experiment, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Have spill control materials and emergency contact information readily accessible.

  • Execution:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations of this compound within the chemical fume hood.

    • Measure and transfer the chemical carefully to avoid spills and aerosol generation.

    • Keep the container sealed when not in use.

  • Post-Experiment:

    • Quench any reactive materials safely according to established procedures.

    • Decontaminate all equipment and the work area.

    • Dispose of all chemical waste and contaminated materials according to the disposal plan.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling This compound assess_hazards Assess Potential Hazards: - Inhalation - Skin/Eye Contact - Flammability start->assess_hazards respiratory Respiratory Protection: Work in Fume Hood. Use Respirator if needed. assess_hazards->respiratory Inhalation Hazard hand Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene) assess_hazards->hand Skin Contact Hazard eye_face Eye/Face Protection: Safety Goggles. Add Face Shield for Splash Risk. assess_hazards->eye_face Eye Contact/Splash Hazard body Body Protection: Flame-Resistant Lab Coat or Chemical-Resistant Overalls assess_hazards->body Splash/Fire Hazard foot Foot Protection: Closed-Toe Shoes assess_hazards->foot Spill Hazard inspect_ppe Inspect PPE for Damage don_ppe Don PPE Correctly inspect_ppe->don_ppe proceed Proceed with Work don_ppe->proceed

PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoroethane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,2-Difluoroethane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.